JW-65
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H13Cl2F3N4O2 |
|---|---|
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
1-[4-(3,4-dichloro-2-oxo-1-pyridinyl)phenyl]-N-ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2F3N4O2/c1-2-24-16(28)12-9-25-27(15(12)18(21,22)23)11-5-3-10(4-6-11)26-8-7-13(19)14(20)17(26)29/h3-9H,2H2,1H3,(H,24,28) |
InChI-Schlüssel |
ZTDUAAMBQLCQSR-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of JW-65 in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JW-65 is a novel, selective, and potent small-molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3][4] Emerging research has highlighted its significant therapeutic potential in neurological disorders characterized by neuronal hyperexcitability and calcium dyshomeostasis, notably epilepsy and Alzheimer's disease.[1][2][3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways.
Core Mechanism of Action: TRPC3 Inhibition
The primary mechanism of action of this compound is the inhibition of TRPC3 channels.[1][4] TRPC3 is a non-selective cation channel that plays a crucial role in regulating intracellular calcium levels, a fundamental process in neuronal signaling and excitability.[2][3] In pathological conditions such as epilepsy and Alzheimer's disease, the dysregulation of TRPC3 channel activity can lead to excessive calcium influx, contributing to neuronal hyperexcitability, excitotoxicity, and impaired synaptic function.[1][2][5] this compound, by blocking these channels, effectively modulates calcium entry, thereby restoring neuronal homeostasis and conferring therapeutic effects.
In preclinical models of epilepsy, this compound has demonstrated dose-dependent antiseizure activity, both in preventing the onset of seizures and in mitigating their progression.[1][3] In the context of Alzheimer's disease, this compound has been shown to counteract the neurotoxic effects of soluble β-amyloid oligomers (AβOs).[2][5] AβOs have been found to upregulate TRPC3 expression in excitatory neurons, leading to calcium overload.[2][5] this compound's neuroprotective effects are mediated by the restoration of impaired calcium/calmodulin-mediated signaling pathways.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Species | Dosage and Administration | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 156 ng/mL | C57BL/6 Mice | 100 mg/kg, intraperitoneal (i.p.) | [1] |
| Time to Maximum Concentration (Tmax) | 15-30 minutes | C57BL/6 Mice | 100 mg/kg, i.p. | [1] |
| Plasma Half-life (t½) | 3.1 hours | C57BL/6 Mice | 100 mg/kg, i.p. | [1][2] |
| Brain to Plasma Ratio | ~0.3 | C57BL/6 Mice | 100 mg/kg, i.p. (measured at 1 and 2 hours) | [1][2] |
Table 2: Efficacy of this compound in Preclinical Seizure Models
| Model | Treatment Protocol | Key Findings | Reference(s) |
| Pilocarpine-Induced Seizures | Pre-treatment with this compound before pilocarpine (B147212) injection. | Markedly impaired the initiation of behavioral seizures. | [1][3] |
| Pilocarpine-Induced Seizures | Post-treatment with this compound after seizure onset. | Mitigated the progression of behavioral and electrographic seizures. | [1] |
| Pentylenetetrazole (PTZ)-Induced Seizures | Pre-treatment with this compound (20 and 100 mg/kg, i.p.). | Substantially decreased susceptibility to seizures in a dose-dependent manner. | [1] |
Signaling Pathways
This compound's mechanism of action involves the modulation of critical intracellular signaling cascades downstream of calcium influx. In the context of Alzheimer's disease, its neuroprotective effects are linked to the restoration of the Ca²⁺/calmodulin-dependent signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Pilocarpine-Induced Seizure Model in Mice
This model is used to assess the anticonvulsant efficacy of compounds in a model of temporal lobe epilepsy.
Protocol Steps:
-
Animal Preparation: Adult C57BL/6 mice are used.
-
Scopolamine Administration: To mitigate the peripheral cholinergic effects of pilocarpine, mice are pre-treated with scopolamine methyl nitrate (B79036) (1 mg/kg, intraperitoneally).
-
This compound Administration (Pre-treatment): For pre-treatment studies, this compound (at varying doses, e.g., 100 mg/kg) or vehicle is administered intraperitoneally 30 minutes after scopolamine.
-
Pilocarpine Administration: Pilocarpine (300 mg/kg, i.p.) is administered to induce seizures.
-
Behavioral Observation: Seizure activity is observed and scored for at least 2 hours using a modified Racine scale.
-
EEG Monitoring: For electrographic seizure analysis, cortical electroencephalogram (EEG) is recorded.
-
Data Analysis: Key endpoints for analysis include the latency to different seizure stages, the average and maximal seizure scores, the incidence of status epilepticus, and the survival rate.[1][6]
For post-treatment studies, this compound or vehicle is administered after the onset of behavioral seizures.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to evaluate the efficacy of compounds against generalized seizures.
Protocol Steps:
-
Animal Preparation: Adult C57BL/6 mice are used.
-
Drug Administration: Mice are pre-treated with this compound (20 and 100 mg/kg, i.p.), a positive control such as phenytoin (40 mg/kg, i.p.), or vehicle.
-
PTZ Administration: After a set time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole is administered.
-
Observation: Animals are observed for the onset of different seizure types, typically myoclonic jerks and generalized tonic-clonic seizures.
-
Data Analysis: The primary endpoints are the latencies to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure.[1]
In Vitro AβO-Induced Neurotoxicity Model
This model is used to assess the neuroprotective effects of compounds against β-amyloid-induced toxicity.
Protocol Steps:
-
Cell Culture: Primary rat hippocampal neurons are cultured.
-
AβO Preparation: Soluble β-amyloid oligomers (AβOs) are prepared from synthetic Aβ peptides.
-
Treatment: Cultured neurons are treated with AβOs to induce neurotoxicity.
-
This compound Application: this compound is applied to the cultures to assess its ability to rescue the AβO-induced phenotype.
-
Analysis: Endpoints for analysis can include cell viability assays, measurement of intracellular calcium levels, assessment of synaptic plasticity (e.g., long-term potentiation), and analysis of downstream signaling molecules (e.g., phosphorylated CaMKII).[2][5]
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the TRPC3 channel. Its ability to modulate neuronal calcium influx provides a strong rationale for its development in the treatment of epilepsy and potentially Alzheimer's disease. The data presented in this guide underscore the significant preclinical efficacy of this compound and provide a foundation for further investigation and clinical translation.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CaMKII and CaMKIV mediate distinct prosurvival signaling pathways in response to depolarization in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The TRPC3 Inhibitor JW-65: A Technical Guide for Researchers
An In-depth Overview of a Novel Pyrazole (B372694) Compound for Neurological and Cardiovascular Research
JW-65, also known as compound 20, is a novel, potent, and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Developed as a metabolically stable analog of the earlier TRPC3 inhibitor Pyr3, this compound demonstrates improved pharmacokinetic properties and a favorable safety profile, making it a valuable tool for investigating the role of TRPC3 in various physiological and pathological processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the TRPC3 ion channel, a non-selective cation channel permeable to Ca²⁺.[1] Overactivation of TRPC3 is implicated in the dysregulation of intracellular calcium homeostasis, a key factor in the pathophysiology of several neurological and cardiovascular disorders.[1][2] By blocking TRPC3, this compound helps to restore normal calcium signaling. This mechanism of action has shown promise in preclinical models of epilepsy and Alzheimer's disease, where this compound has been found to reduce neuronal hyperexcitability and protect against Aβ-induced neurotoxicity.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its in vitro potency and selectivity, as well as its pharmacokinetic properties in mice.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Source |
| hTRPC3 | Calcium Influx Assay | 0.49 ± 0.05 | [1] |
| hTRPC6 | Calcium Influx Assay | >10 | [1] |
| hTRPV1 | Calcium Influx Assay | >10 | [1] |
| hTRPM8 | Calcium Influx Assay | >10 | [1] |
hTRPC3: human Transient Receptor Potential Canonical 3; hTRPC6: human Transient Receptor Potential Canonical 6; hTRPV1: human Transient Receptor Potential Vanilloid 1; hTRPM8: human Transient Receptor Potential Melastatin 8.
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions | Source |
| Plasma Half-life (t½) | 3.1 hours | 100 mg/kg, i.p. | [3] |
| Brain-to-Plasma Ratio | ~0.3 (at 1 and 2 hours) | 100 mg/kg, i.p. | [3] |
| Vehicle Formulation | 10% DMSO, 40% PEG 300, 10% Tween 80, 40% saline | N/A | [3] |
i.p.: intraperitoneal; DMSO: Dimethyl sulfoxide; PEG 300: Polyethylene glycol 300.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 20)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the formation of a pyrazole core, followed by the introduction of the side chains. The final compound is purified by column chromatography. For a detailed, step-by-step synthesis protocol, including reaction conditions and characterization data, researchers are directed to the supplementary information of the primary publication by Zhang et al. (2021) in ACS Medicinal Chemistry Letters.
In Vitro Functional Assay: Fluorescence-Based Calcium Influx Assay (FLIPR)
This assay is used to determine the potency of this compound in inhibiting TRPC3 channel activity.
-
Cell Line: HEK293 cells stably expressing human TRPC3 (hTRPC3).
-
Plate Format: 384-well black-walled, clear-bottom plates.
-
Cell Seeding: Cells are seeded at a density of 15,000 to 20,000 cells per well and cultured overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay on FLIPR Instrument:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for 10-20 seconds.
-
Program the instrument to add the this compound dilutions to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a TRPC3 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to activate the channel.
-
Record the fluorescence intensity for 2-5 minutes to measure the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique provides a direct measure of ion channel activity and the inhibitory effect of this compound.
-
Cell Preparation: HEK293 cells expressing hTRPC3 are grown on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 10 BAPTA (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit baseline currents.
-
Perfuse the cell with the external solution containing a TRPC3 agonist (e.g., 100 µM OAG) to activate the channel and record the resulting currents.
-
After a stable current is achieved, co-perfuse with the agonist and varying concentrations of this compound.
-
Record the currents at each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Efficacy Model: Pilocarpine-Induced Seizures in Mice
This model is used to assess the anticonvulsant effects of this compound.
-
Animals: Adult male C57BL/6 mice.
-
Drug Preparation:
-
Dissolve this compound in the vehicle (10% DMSO, 40% PEG 300, 10% Tween 80, 40% saline) to the desired concentration (e.g., 20 mg/kg or 100 mg/kg).
-
Prepare a solution of pilocarpine (B147212) hydrochloride in saline.
-
-
Experimental Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a set pretreatment time (e.g., 30 minutes), administer a subcutaneous (s.c.) or i.p. injection of pilocarpine to induce seizures.
-
Immediately after pilocarpine injection, observe the mice for behavioral seizures and score them using a modified Racine scale at regular intervals (e.g., every 5 minutes for 2 hours).
-
For electrographic seizure monitoring, mice can be implanted with EEG electrodes prior to the experiment.
-
-
Data Analysis:
-
Compare the seizure severity scores, latency to the first seizure, and the number of animals progressing to status epilepticus between the this compound-treated and vehicle-treated groups.
-
Analyze EEG recordings for spike frequency and seizure duration.
-
In Vivo Efficacy Model: 5xFAD Mouse Model of Alzheimer's Disease
This transgenic mouse model is used to evaluate the neuroprotective effects of this compound.
-
Animals: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations associated with familial Alzheimer's disease.
-
Treatment Regimen:
-
Administer this compound or vehicle to 5xFAD mice via i.p. injection daily for a specified period (e.g., several weeks or months).
-
-
Behavioral Testing:
-
Perform cognitive tests such as the Y-maze or Morris water maze to assess learning and memory.
-
-
Histological and Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify amyloid plaque burden and neuroinflammation (e.g., staining for Aβ, Iba1, and GFAP).
-
Use ELISA or Western blotting to measure levels of Aβ and other relevant proteins.
-
-
Data Analysis:
-
Compare behavioral performance, plaque load, and biomarker levels between this compound-treated and vehicle-treated 5xFAD mice.
-
Conclusion
This compound is a promising pharmacological tool for the investigation of TRPC3 channel function in health and disease. Its improved metabolic stability and in vivo efficacy make it a superior alternative to earlier TRPC3 inhibitors. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TRPC3 with this novel compound.
References
- 1. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-realestate.fr [alpha-realestate.fr]
- 3. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the TRPC3 Inhibitor JW-65: Structure, Properties, and Preclinical Antiseizure Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW-65 is a novel, potent, and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Developed as a metabolically stable and safer analog of the pyrazole (B372694) compound Pyr3, this compound has demonstrated significant antiseizure effects in preclinical models of epilepsy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its evaluation in established seizure models are provided, and its mechanism of action, involving the modulation of intracellular calcium signaling pathways, is discussed. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of TRPC3 inhibition for neurological disorders.
Chemical Structure and Properties
This compound, also referred to as compound 20 in some literature, is a modified pyrazole derivative designed for improved metabolic stability and reduced toxicity compared to its predecessor, Pyr3.[1][2]
Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Cl₂F₃N₄O | [MedchemExpress] |
| Molecular Weight | 445.22 g/mol | [MedchemExpress] |
| CAS Number | 2763378-71-6 | [MedchemExpress] |
| Appearance | White to off-white solid | [MedchemExpress] |
| SMILES | FC(C1=C(C(NCC)=O)C=NN1C2=CC=C(C=C2)N(C=CC(Cl)=C3Cl)C3=O)(F)F | [MedchemExpress] |
| Predicted pKa | Acidic: 8.5; Basic: 1.5 | In silico prediction |
| Predicted LogP | 3.8 | In silico prediction |
| Predicted Aqueous Solubility | Low | In silico prediction |
Note: Predicted values were generated using computational models and should be confirmed experimentally.
Synthesis
A detailed, step-by-step synthesis protocol for this compound has not been published. However, it is described as a modified pyrazole compound derived from Pyr3. The synthesis of related pyrazole carboxamide derivatives typically involves the condensation of a pyrazole carboxylic acid or its activated form (e.g., acyl chloride) with an appropriate amine.[1][3][4][5][6] The synthesis of Pyr3, a precursor, has been described via a microwave-assisted reaction, which may serve as a basis for a potential synthetic route to this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the TRPC3 channel, a non-selective cation channel that plays a crucial role in calcium signaling.
TRPC3 Inhibition
The potency and selectivity of this compound as a TRPC3 inhibitor have been determined, though the specific IC₅₀ value is not consistently reported across public sources. The inhibitory activity is a key feature of its mechanism of action.
Experimental Protocol: Representative Calcium Influx Assay for TRPC3 Inhibition
A definitive, detailed protocol for the TRPC3 inhibition assay used for this compound is not available. However, a general protocol using a fluorescent calcium indicator like Fluo-4 is commonly employed to assess the function of TRP channels.[7][8][9][10][11]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC3 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 1 hour at 37°C.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: TRPC3 channels are activated by adding an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a diacylglycerol analog.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4) using a microplate reader (e.g., FlexStation).
-
Data Analysis: The inhibition of the agonist-induced calcium influx by this compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Signaling Pathway
TRPC3 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG directly activates TRPC3, leading to an influx of Ca²⁺. This rise in intracellular Ca²⁺ can then modulate various downstream signaling pathways, including those involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. In the context of neurological disorders like epilepsy, dysregulation of these pathways can contribute to neuronal hyperexcitability. This compound, by inhibiting TRPC3, is thought to restore normal calcium homeostasis and mitigate these pathological effects.[12][13][14][15][16][17]
Caption: this compound inhibits TRPC3-mediated calcium influx.
Preclinical In Vivo Activity
This compound has demonstrated significant antiseizure activity in rodent models of epilepsy.
Pharmacokinetics
In C57BL/6 mice, a single intraperitoneal (i.p.) dose of 100 mg/kg of this compound resulted in a plasma half-life of 3.1 hours and a brain-to-plasma ratio of approximately 0.3, indicating that the compound can cross the blood-brain barrier.[1]
| Parameter | Value | Species | Dose |
| Plasma Half-life (t₁/₂) | 3.1 hours | Mouse | 100 mg/kg, i.p. |
| Brain/Plasma Ratio | ~0.3 | Mouse | 100 mg/kg, i.p. |
Antiseizure Efficacy
This compound has been shown to be effective in two common preclinical models of seizures: the pilocarpine-induced status epilepticus model and the pentylenetetrazole (PTZ)-induced seizure model.[2][18][19]
Experimental Workflow: In Vivo Seizure Models
Caption: Workflow for in vivo antiseizure studies of this compound.
Experimental Protocol: Pilocarpine-Induced Status Epilepticus in Mice
This protocol is a representative method for inducing status epilepticus to test the efficacy of anticonvulsant compounds.[2][18][19]
-
Animals: Adult male C57BL/6 mice are used.
-
Pre-treatment: To reduce peripheral cholinergic effects, mice are pre-treated with scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes before pilocarpine (B147212) administration.
-
Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered intraperitoneally.
-
Seizure Induction: Status epilepticus is induced by the administration of pilocarpine hydrochloride (e.g., 300 mg/kg, i.p.).
-
Behavioral Monitoring: Seizure activity is observed and scored for at least 2 hours using a modified Racine scale.
-
EEG Monitoring (Optional): For more detailed analysis, mice can be implanted with electrodes for electroencephalogram (EEG) recording to monitor electrographic seizure activity.
-
Data Analysis: Latency to the first seizure, seizure severity, and the number of animals entering status epilepticus are compared between the this compound and vehicle-treated groups.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
This protocol is a standard method for evaluating the ability of a compound to raise the seizure threshold.[2][18][19]
-
Animals: Adult male C57BL/6 mice are used.
-
Drug Administration: this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle is administered intraperitoneally at a set time before PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.) is administered.
-
Behavioral Monitoring: Mice are observed for 30 minutes for the onset of clonic and tonic-clonic seizures.
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are determined for each group. A dose-response curve can be generated to determine the ED₅₀ of this compound.
Summary and Future Directions
This compound is a promising TRPC3 inhibitor with demonstrated in vivo efficacy in preclinical models of epilepsy. Its improved pharmacokinetic profile and safety compared to earlier compounds make it a valuable tool for studying the role of TRPC3 in neurological disorders and a potential lead compound for the development of novel antiseizure medications.
Future research should focus on:
-
Elucidating the detailed synthesis of this compound to enable broader scientific investigation.
-
Comprehensive profiling of its physicochemical properties to aid in formulation and drug delivery studies.
-
Further investigation into the specific downstream signaling pathways modulated by this compound-mediated TRPC3 inhibition in the context of epilepsy.
-
Evaluation of this compound in other models of neurological and cardiovascular diseases where TRPC3 is implicated.
This technical guide provides a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this compound and the broader field of TRPC channel modulation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and discovery of novel pyrazole carboxamide derivatives as potential osteogenesis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Calcium-/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition Induces Learning and Memory Impairment and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction between Calcineurin and Ca/Calmodulin Kinase-II in Modulating Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction between Calcineurin and Ca2+/Calmodulin Kinase-II in Modulating Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of calcineurin and calcium/calmodulin-dependent protein kinase II in pressure overload-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Brain Permeability of JW-65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and brain permeability of JW-65, a novel, central nervous system-permeable, and stable inhibitor of TRPC3 channels.[1] The information herein is compiled from preclinical studies to support further research and development of this compound.
Core Pharmacokinetic Parameters
This compound has been evaluated in adult male C57BL/6 mice to determine its pharmacokinetic properties following a single intraperitoneal (i.p.) administration. The key quantitative data from these studies are summarized in the tables below for clear comparison.
Table 1: Plasma Pharmacokinetics of this compound in Mice
| Parameter | Value | Units |
| Dose | 100 | mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | - |
| Maximum Plasma Concentration (Cmax) | 156 | ng/mL |
| Time to Cmax (Tmax) | 15 - 30 | minutes |
| Plasma Half-life (t1/2) | 3.1 | hours |
Data derived from studies in adult male C57BL/6 mice.[1][2]
Table 2: Brain Permeability of this compound in Mice
| Time Point | Brain-to-Plasma (B/P) Ratio |
| 1 hour | ~0.3 |
| 2 hours | ~0.3 |
Data indicates that this compound is capable of penetrating the central nervous system.[1][2]
Experimental Protocols
The following section details the methodologies employed in the key pharmacokinetic and brain permeability studies of this compound.
In Vivo Pharmacokinetic Study
Objective: To determine the plasma half-life and other pharmacokinetic parameters of this compound in mice.
Animal Model: Adult male C57BL/6 mice, aged 8-10 weeks.[2]
Drug Formulation and Administration:
-
This compound was formulated in a vehicle consisting of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.[2]
-
A single dose of 100 mg/kg was administered via the intraperitoneal (i.p.) route.[2]
Sample Collection:
-
Blood samples were collected from the saphenous vein at the following time points post-administration: 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.[2]
-
For brain permeability assessment, a separate cohort of mice was used. Brain and plasma samples were collected at 1 and 2 hours after injection.[2]
Analysis:
-
Plasma concentrations of this compound were determined at each time point to calculate the pharmacokinetic parameters.
-
Brain and plasma samples were processed to determine the concentration of this compound in each compartment for the calculation of the brain-to-plasma ratio.
Visualizations
The following diagrams illustrate the development rationale and experimental workflow for the pharmacokinetic analysis of this compound.
Caption: Development of this compound as an improved TRPC3 inhibitor.
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
References
The Discovery and Preclinical Development of JW-65: A Novel TRPC3 Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JW-65 is a novel, selective, and metabolically stable small-molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Developed as a significant improvement upon its predecessor, Pyr3, this compound has demonstrated promising preclinical efficacy in models of epilepsy and neurodegenerative diseases, including Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical pharmacology of this compound. It includes detailed experimental protocols for key in vivo studies, quantitative data on its pharmacological properties, and visualizations of its signaling pathways and development logic. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in calcium homeostasis and neuronal excitability. Among these, the TRPC3 channel has emerged as a potential therapeutic target for a variety of neurological disorders. Aberrant TRPC3 activity has been implicated in the pathophysiology of epilepsy and Alzheimer's disease. The development of selective inhibitors for TRPC3 has been a key focus of research to explore its therapeutic potential.
Pyr3 was identified as a potent and selective inhibitor of TRPC3. However, its clinical development has been hampered by low metabolic stability and potential toxicity associated with its chemical structure.[1] To overcome these limitations, a medicinal chemistry effort was undertaken to design and synthesize a new generation of TRPC3 inhibitors with improved drug-like properties. This effort led to the discovery of this compound.[2]
Discovery and Development History
The development of this compound was a rational design approach aimed at addressing the shortcomings of the first-generation TRPC3 inhibitor, Pyr3. The key structural liabilities of Pyr3 were its metabolically labile ester moiety and a potentially toxic trichloroacrylic amide group.[1]
The lead optimization strategy focused on two primary modifications:
-
Isosteric Replacement of the Ester Linker: The ester group in Pyr3 was replaced with a more metabolically stable amide linker.[2]
-
Conformationally Restricted Ring System: The trichloroacrylic amide tail group of Pyr3 was incorporated into a conformationally restricted pyridone ring to reduce potential toxicity.[2]
This strategic modification resulted in the synthesis of this compound (also referred to as compound 20 in some literature), which retained the high potency and selectivity for TRPC3 while exhibiting significantly improved metabolic stability and a better safety profile.[2]
The logical progression of the development from the lead compound Pyr3 to this compound is illustrated in the diagram below.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of the TRPC3 ion channel. TRPC3 is a non-selective cation channel that, upon activation, allows the influx of Ca²⁺ into the cell, contributing to the regulation of intracellular calcium levels and neuronal excitability.
In pathological conditions such as Alzheimer's disease, β-amyloid oligomers (AβOs) can lead to an aberrant upregulation of TRPC3 expression. This results in excessive Ca²⁺ influx and subsequent neuronal damage. This compound has been shown to counteract this AβO-induced neurotoxicity by blocking TRPC3-mediated calcium entry.[3]
The neuroprotective effects of this compound are mediated by the restoration of Ca²⁺/calmodulin-mediated signaling pathways. Specifically, this compound treatment has been shown to restore the activity of Ca²⁺/calmodulin-dependent protein kinases (CaMKII and CaMKIV) and normalize the activity of calcineurin (CaN), a calcium-dependent phosphatase.[3] This signaling cascade is crucial for synaptic function and neuronal survival.
The proposed signaling pathway for the neuroprotective action of this compound is depicted below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency
| Target | Assay | Value (IC₅₀) | Reference |
| Human TRPC3 | Calcium Influx Assay | 0.37 µM | [4] |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Route | Dose | Value | Reference |
| Plasma Half-life (t₁/₂) | i.p. | 100 mg/kg | 3.1 hours | [5] |
| Brain-to-Plasma Ratio | i.p. | 100 mg/kg | ~0.3 (at 1h and 2h) | [5] |
| Maximum Plasma Concentration (Cₘₐₓ) | i.p. | 100 mg/kg | 156 ng/mL | [5] |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | i.p. | 100 mg/kg | 15-30 minutes | [5] |
Table 3: In Vivo Efficacy in Seizure Models (Mice)
| Seizure Model | Treatment | Dose | Outcome | Reference |
| Pilocarpine-induced seizures | Pre-treatment | 100 mg/kg, i.p. | Markedly impaired initiation of behavioral seizures. | [5] |
| Pilocarpine-induced seizures | Post-treatment | 100 mg/kg, i.p. | Mitigated progression of behavioral and electrographic seizures. | [5] |
| Pentylenetetrazole (PTZ)-induced seizures | Pre-treatment | 20 mg/kg, i.p. | Delayed onset of myoclonic jerks. | [5] |
| Pentylenetetrazole (PTZ)-induced seizures | Pre-treatment | 100 mg/kg, i.p. | Substantially decreased susceptibility to seizures. | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Pharmacokinetic Study in Mice
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Drug Formulation: this compound was formulated in a vehicle consisting of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.
-
Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg.
-
Sample Collection: Blood samples were collected from the saphenous vein at 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-administration. For brain penetration studies, brain and plasma samples were collected at 1 h and 2 h post-injection.
-
Analysis: Plasma and brain concentrations of this compound were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Pilocarpine-Induced Seizure Model in Mice
-
Animals: Adult male C57BL/6 mice.
-
Pre-treatment Protocol:
-
Mice were pre-treated with methylscopolamine and terbutaline (B1683087) (2 mg/kg each, i.p.) to reduce peripheral cholinergic effects.
-
15 minutes later, mice received an i.p. injection of this compound (100 mg/kg) or vehicle.
-
15 minutes after this compound administration, seizures were induced with pilocarpine (B147212) (250 mg/kg, i.p.).
-
-
Post-treatment Protocol:
-
Mice were pre-treated with methylscopolamine and terbutaline (2 mg/kg each, i.p.).
-
30 minutes later, seizures were induced with pilocarpine (220 mg/kg, i.p.).
-
Upon observation of the first behavioral seizure (Racine stage 2), mice were treated with a single i.p. injection of this compound (100 mg/kg) or vehicle.
-
-
Behavioral Assessment: Seizure severity was scored using a modified Racine scale.
-
Electroencephalography (EEG) Monitoring: For some studies, time-locked video-EEG was used to monitor electrographic seizures.
The experimental workflow for the pilocarpine-induced seizure model is outlined below.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
-
Animals: Adult male C57BL/6 mice.
-
Protocol:
-
Mice were treated with this compound (20 or 100 mg/kg, i.p.), phenytoin (B1677684) (40 mg/kg, i.p. as a positive control), or vehicle.
-
30 minutes later, seizures were induced by a subcutaneous (s.c.) injection of PTZ (~80 mg/kg).
-
-
Behavioral Assessment: Seizure activity, including latency to myoclonic jerks (MJ) and generalized tonic-clonic seizures (GTCS), was observed and recorded for 30 minutes post-PTZ administration.
Synthesis and Structure-Activity Relationship (SAR)
Detailed information regarding the specific chemical synthesis steps for this compound and a comprehensive SAR study detailing the optimization from Pyr3 to this compound are not fully available in the public domain at the time of this writing. The primary literature indicates that this compound (compound 20) was the result of a series of modifications to the Pyr3 scaffold, but a step-by-step rationale for the selection of the final compound from a library of analogs has not been published.
Toxicology and Clinical Development
As of the current date, there is no publicly available information on comprehensive toxicology studies for this compound, nor are there any registered clinical trials. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound represents a promising second-generation TRPC3 inhibitor with a significantly improved preclinical profile compared to its predecessor, Pyr3. Its enhanced metabolic stability and favorable brain penetration, coupled with demonstrated efficacy in robust animal models of seizures, underscore its potential as a therapeutic candidate for epilepsy. Furthermore, its ability to modulate the Ca²⁺/calmodulin signaling pathway and provide neuroprotection in models of Alzheimer's disease suggests a broader therapeutic potential for this compound in various neurological disorders. Further preclinical development, including comprehensive toxicology studies and the elucidation of a detailed SAR, will be crucial for its potential translation to clinical trials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of TRPC3 Channels in Shaping Neuronal Excitability: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a critical and multifaceted role in the regulation of neuronal excitability. As key components of complex signaling cascades, they translate upstream receptor activation into changes in membrane potential, intracellular calcium concentration, and neuronal firing patterns. Their dysfunction has been implicated in a range of neurological disorders, making them a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of TRPC3 channels in the nervous system, detailed experimental protocols for their study, and a summary of their quantitative properties. We explore their involvement in crucial signaling pathways, their contribution to the electrophysiological characteristics of various neuron types, and the pharmacological tools available for their modulation.
Introduction to TRPC3 Channels in the Nervous System
TRPC3 channels are members of the canonical subfamily of Transient Receptor Potential (TRP) channels. They are distinguished by their activation downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC).[1] Structurally, TRPC3 channels are believed to form homotetramers, creating a central pore permeable to cations.[1] In the central nervous system (CNS), TRPC3 is highly expressed, particularly in the cerebellum, hippocampus, and substantia nigra, where it influences a diverse array of neuronal functions from synaptic transmission to dendritic remodeling.[2][3][4]
Biophysical and Pharmacological Properties of TRPC3 Channels
The function of TRPC3 channels is defined by their ion permeability and modulation by various pharmacological agents. Understanding these properties is crucial for designing and interpreting experiments aimed at elucidating their physiological roles.
Quantitative Data on TRPC3 Channel Properties
The following tables summarize key quantitative data regarding the biophysical and pharmacological characteristics of TRPC3 channels.
| Biophysical Property | Value | Experimental Context | Reference |
| Single-Channel Conductance | ~60 pS | Inside-out patches from CHO cells expressing TRPC3. | [5] |
| Permeability Ratio (PCa/PNa) | 1.6 | Heterologous expression systems. | [6] |
Table 1: Biophysical Properties of TRPC3 Channels
| Compound | Action | IC50/EC50 | Cell Type/System | Reference |
| Pyr3 | Inhibitor | ~0.7 µM | HEK293 cells expressing TRPC3 | [7][8][9] |
| GSK2332255B | Inhibitor | 3-21 nM | HEK293T cells | [2][10] |
| GSK2833503A | Inhibitor | 3-21 nM | HEK293T cells | [2][10] |
| SAR-7334 | Inhibitor | 8 nM (TRPC3) | [2] | |
| AM-1473 | Inhibitor | 8 nM (TRPC3) | [2] | |
| GSK1702934A | Activator | ~80 nM | HEK293 cells expressing hTRPC3 | [11][12] |
| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Activator | Varies | Used to directly activate DAG-sensitive channels | [8] |
| Artemisinin | Activator | EC50 values reported | HEKTRPC3-YFP cells | [13][14] |
Table 2: Pharmacology of TRPC3 Channel Modulators
Key Signaling Pathways Involving TRPC3 in Neurons
TRPC3 channels are integral components of at least two major signaling pathways in neurons: the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway and the brain-derived neurotrophic factor (BDNF) pathway.
The mGluR1-TRPC3 Signaling Cascade
In cerebellar Purkinje cells, the activation of mGluR1 by glutamate triggers a signaling cascade that is crucial for motor coordination.[15][16] This pathway leads to the production of diacylglycerol (DAG), which directly activates TRPC3 channels, resulting in a slow excitatory postsynaptic current (EPSC).[15][17]
The BDNF-TrkB-TRPC3 Signaling Cascade
Brain-derived neurotrophic factor (BDNF) plays a critical role in neuronal survival, dendritic growth, and synaptic plasticity.[3][18] The binding of BDNF to its receptor, TrkB, initiates a signaling cascade that involves PLCγ and leads to the activation of TRPC3 channels, contributing to BDNF-induced calcium signals and dendritic spine formation.[3][19][20]
Role of TRPC3 in Different Neuronal Populations
The functional consequence of TRPC3 activation varies depending on the neuronal subtype.
-
Cerebellar Purkinje Cells: TRPC3 mediates the mGluR1-dependent slow EPSC, which is essential for proper motor coordination.[15]
-
Hippocampal Neurons: TRPC3 is involved in BDNF-induced dendritic spine formation and can modulate neuronal excitability.[3][19]
-
Dopaminergic Neurons: In substantia nigra dopaminergic neurons, TRPC3 contributes to pacemaking activity.[21]
-
Basal Ganglia Neurons: Constitutively active TRPC3 channels contribute to the depolarized membrane potential and high-frequency firing of GABAergic projection neurons in the substantia nigra pars reticulata.[4]
Experimental Protocols for Studying TRPC3 Channels
A variety of experimental techniques are employed to investigate the function of TRPC3 channels in neurons.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents mediated by TRPC3 channels.
Objective: To record TRPC3-mediated currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 0.2 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
TRPC3 agonist (e.g., OAG or GSK1702934A) and antagonist (e.g., Pyr3)
Procedure:
-
Prepare external and internal solutions and filter them.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Establish a stable baseline recording.
-
Apply the TRPC3 agonist to the bath and record the induced current.
-
Following agonist washout, apply the TRPC3 antagonist to confirm the specificity of the recorded current.
Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration resulting from TRPC3 channel activation.
Objective: To measure TRPC3-mediated calcium influx in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Fluorescence microscope with a calcium imaging system
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPC3 agonist and antagonist
Procedure:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS for 30 minutes to allow for de-esterification of the dye.
-
Mount the coverslip on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Record a stable baseline of the 340/380 ratio.
-
Apply the TRPC3 agonist and record the change in the 340/380 ratio, which reflects the change in intracellular calcium.
-
Apply the TRPC3 antagonist to test for inhibition of the calcium signal.
Immunohistochemistry for TRPC3 Localization
This technique is used to visualize the expression and subcellular localization of TRPC3 channels in brain tissue.
Objective: To determine the anatomical distribution of TRPC3 in brain slices.
Materials:
-
Fixed brain tissue (e.g., with 4% paraformaldehyde)
-
Vibratome or cryostat for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against TRPC3
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Perfuse the animal and fix the brain.
-
Section the brain into 40 µm slices using a vibratome or cryostat.
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary anti-TRPC3 antibody in blocking solution overnight at 4°C.
-
Wash the sections extensively in PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections in PBS.
-
Mount the sections on slides with mounting medium containing DAPI.
-
Image the sections using a fluorescence or confocal microscope.
Experimental and Logical Workflow Diagrams
The study of TRPC3's role in neuronal excitability often follows a logical progression of experiments.
Conclusion
TRPC3 channels are pivotal regulators of neuronal excitability, acting as a crucial link between receptor signaling and the electrical activity of neurons. Their diverse roles in different brain regions underscore their importance in maintaining normal neurological function. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the complex biology of TRPC3 channels and to aid in the development of novel therapeutic strategies targeting these channels for the treatment of neurological and psychiatric disorders. The continued exploration of TRPC3 function promises to unveil new insights into the fundamental mechanisms governing brain function and disease.
References
- 1. Structure–function analyses of the ion channel TRPC3 reveal that its cytoplasmic domain allosterically modulates channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TRPC3 Channels Are Necessary for Brain-Derived Neurotrophic Factor to Activate a Nonselective Cationic Current and to Induce Dendritic Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutively Active TRPC3 Channels Regulate Basal Ganglia Output Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of TRPC3 in Chinese Hamster Ovary Cells Results in Calcium-activated Cation Currents Not Related to Store Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and significance of Ca2+ entry through TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK 1702934A | TRPC Channels | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRPC3 Channels Are Necessary for Brain-Derived Neurotrophic Factor to Activate a Nonselective Cationic Current and to Induce Dendritic Spine Formation | Journal of Neuroscience [jneurosci.org]
- 20. TRPC3 Channels Are Necessary for Brain-Derived Neurotrophic Factor to Activate a Nonselective Cationic Current and to Induce Dendritic Spine Formation | Journal of Neuroscience [jneurosci.org]
- 21. TRPC3 and NALCN channels drive pacemaking in substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
The TRPC3 Inhibitor JW-65: A Technical Guide to its Effects on Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, central nervous system-permeable, selective, and potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1] TRPC3 is a non-selective cation channel that plays a crucial role in calcium signaling and maintaining calcium homeostasis in various cell types, including neurons.[1] Dysregulation of TRPC3 function and subsequent disruption of calcium homeostasis have been implicated in the pathophysiology of several neurological disorders, including epilepsy and Alzheimer's disease.[1][2] Emerging evidence suggests that by modulating TRPC3 activity, this compound can restore normal calcium signaling, thereby offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the effects of this compound on calcium homeostasis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: TRPC3 Inhibition and Calcium Homeostasis
TRPC3 channels are key regulators of intracellular calcium levels. Their activation leads to an influx of Ca²⁺ into the cell, which can trigger a variety of downstream signaling cascades. In pathological conditions such as Alzheimer's disease, the aberrant upregulation of TRPC3 contributes to Ca²⁺ overload, a primary factor in neurotoxicity.[1] this compound exerts its effects by directly inhibiting the TRPC3 channel, thereby preventing this detrimental calcium influx and restoring normal intracellular calcium concentrations. This action is believed to be the primary mechanism behind its neuroprotective and antiseizure effects.[1][2]
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Species | Administration | Reference |
| Maximum Plasma Concentration | 156 ng/mL | C57BL/6 Mice (adult male) | 100 mg/kg, i.p. | [2] |
| Time to Maximum Concentration | 15-30 min | C57BL/6 Mice (adult male) | 100 mg/kg, i.p. | [2] |
| Plasma Half-life | 3.1 hours | C57BL/6 Mice (adult male) | 100 mg/kg, i.p. | [2] |
| Brain to Plasma Ratio (1 hr) | ~0.3 | C57BL/6 Mice (adult male) | 100 mg/kg, i.p. | [2] |
| Brain to Plasma Ratio (2 hr) | ~0.3 | C57BL/6 Mice (adult male) | 100 mg/kg, i.p. | [2] |
Table 2: In Vivo Efficacy of this compound in Seizure Models
| Model | Treatment | Outcome | Result | Reference |
| PTZ-induced Seizures | This compound (20 mg/kg) | % of mice reaching myoclonic jerk | Significantly reduced (p=0.0014) | [2] |
| PTZ-induced Seizures | This compound (100 mg/kg) | % of mice reaching myoclonic jerk | Significantly reduced (p=0.0006) | [2] |
| PTZ-induced Seizures | This compound (100 mg/kg) | Latency to generalized tonic-clonic seizure | Significantly delayed (p=0.0029) | [2] |
| Pilocarpine-induced Seizures (Post-treatment) | This compound | Latency to stage-3 seizures | Drastically increased (p=0.0002) | [2] |
| Pilocarpine-induced Seizures (Post-treatment) | This compound | Latency to stage-4 seizures | Drastically increased (p<0.0001) | [2] |
| Pilocarpine-induced Seizures (Post-treatment) | This compound | Total number of EEG spikes (4 hours) | Significantly reduced (p<0.001) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Pharmacokinetic Analysis in Mice
Objective: To determine the plasma half-life and brain penetration of this compound.
Protocol:
-
Adult male C57BL/6 mice are administered a single systemic dose of this compound (100 mg/kg, i.p.).[2]
-
Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.[2]
-
For brain penetration studies, a separate cohort of mice is used, and brain tissue is collected at specific time points (e.g., 1 and 2 hours).[2]
-
Plasma and brain homogenates are prepared and analyzed using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of this compound.
-
Pharmacokinetic parameters, including maximum concentration, time to maximum concentration, half-life, and brain-to-plasma ratio, are calculated from the concentration-time data.[2]
Pilocarpine-Induced Seizure Model
Objective: To evaluate the antiseizure efficacy of this compound in a model of temporal lobe epilepsy.
Protocol:
-
Mice are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
For pre-treatment studies: 30 minutes after scopolamine, mice are administered either this compound or vehicle. 30 minutes later, pilocarpine (285 mg/kg, i.p.) is injected to induce seizures.
-
For post-treatment studies: Seizures are induced with pilocarpine. Once behavioral seizures are established (e.g., reaching a specific stage on the Racine scale), mice are treated with either this compound or vehicle.[2]
-
Following pilocarpine injection, mice are monitored for behavioral seizures for at least 2 hours. Seizure severity is often scored using a standardized scale (e.g., the Racine scale).
-
For electroencephalographic (EEG) analysis, mice are implanted with cortical electrodes prior to the experiment. EEG signals are recorded and analyzed to quantify seizure activity (e.g., spike frequency and duration).[2]
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the broad-spectrum antiseizure potential of this compound.
Protocol:
-
Mice are pre-treated with various doses of this compound (e.g., 20, 100 mg/kg, i.p.) or a vehicle control.
-
After a set pre-treatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Mice are immediately placed in an observation chamber and monitored for seizure activity, typically for 30 minutes.
-
The latency to the first myoclonic jerk and the first generalized tonic-clonic seizure are recorded.
-
The percentage of animals exhibiting each seizure type is calculated for each treatment group.[2]
Calcium Imaging Assay (General Protocol)
Objective: To measure changes in intracellular calcium concentration in response to cellular stimuli and to assess the inhibitory effect of this compound.
Protocol:
-
Cell Preparation: Neuronal cells (e.g., primary hippocampal neurons or a suitable cell line) are cultured on glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer at 37°C for a specified time (e.g., 30-60 minutes). A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization.
-
Washing: After incubation, the cells are washed with fresh buffer to remove any extracellular dye.
-
Imaging: The plate is placed on the stage of a fluorescence microscope or a high-content imaging system.
-
Baseline Measurement: A baseline fluorescence reading is taken before the addition of any stimulants.
-
Compound Addition: To assess the inhibitory activity of this compound, cells are pre-incubated with the compound for a defined period before the addition of a TRPC3 agonist (e.g., a diacylglycerol analog) or a pathological stimulus (e.g., β-amyloid oligomers).
-
Fluorescence Measurement: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio (ΔF/F₀), where ΔF is the change in fluorescence and F₀ is the baseline fluorescence. Dose-response curves can be generated to determine the IC₅₀ of this compound.
Conclusion
This compound is a promising therapeutic candidate that targets the TRPC3 channel to restore calcium homeostasis in the context of neurological disorders. The available data demonstrates its favorable pharmacokinetic profile and its efficacy in preclinical models of seizures and Alzheimer's disease. The primary mechanism of action is believed to be the inhibition of TRPC3-mediated calcium influx, which prevents the detrimental effects of calcium overload. Further research, particularly studies that provide more detailed quantitative data on the direct inhibition of calcium flux by this compound, will be crucial in fully elucidating its therapeutic potential and advancing its development. This technical guide provides a comprehensive summary of the current knowledge on this compound's effects on calcium homeostasis, serving as a valuable resource for researchers and drug development professionals in the field.
References
In Vitro Characterization of JW-65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, selective, and potent small-molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Developed as an analog of the known TRPC3 inhibitor Pyr3, this compound exhibits significantly improved metabolic stability and a favorable safety profile, making it a promising candidate for therapeutic intervention in neurological and cardiovascular diseases associated with TRPC3 overactivation.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its potency, selectivity, and mechanism of action, supported by detailed experimental protocols.
Core Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro assays.
Table 1: Potency of this compound against human TRPC3
| Assay Type | Cell Line | Agonist | IC50 (μM) |
| Calcium Influx Assay | HEK293 cells expressing hTRPC3 | Carbachol (CCh) | 0.5 |
Data extracted from Zhang S, et al. ACS Med Chem Lett. 2021.
Table 2: Selectivity Profile of this compound
| Target | Assay Type | IC50 (μM) or % Inhibition |
| hTRPC6 | Calcium Influx Assay | >10 |
| Other TRP Channels | Not specified | High selectivity for hTRPC3 |
| STIM/Orai1 | Calcium Influx Assay | Similar inhibitory potency to Pyr3 |
Data extracted from Zhang S, et al. ACS Med Chem Lett. 2021.[2][3]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Half-life (t1/2) | Mouse liver microsomes | >4 hours |
| Half-life (t1/2) | Rat liver microsomes | >4 hours |
| Half-life (t1/2) | Human liver microsomes | >4 hours |
| Plasma half-life (in vivo) | Mouse | 3.1 hours |
| Brain to Plasma Ratio (B/P) | Mouse | ~0.3 at 1h and 2h post-injection |
Data extracted from Nagib MM, et al. Epilepsia. 2022 and Zhang S, et al. ACS Med Chem Lett. 2021.[4]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the TRPC3 channel, a non-selective cation channel.[5] Overactivation of TRPC3 is implicated in Ca²⁺ dyshomeostasis, which contributes to neuronal hyperexcitability and synaptotoxicity. By blocking TRPC3, this compound restores impaired Ca²⁺/calmodulin-mediated signaling pathways, thereby mitigating the downstream pathological effects.[6]
Experimental Protocols
Calcium Influx Assay for IC50 Determination
This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound on human TRPC3 channels expressed in HEK293 cells.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
For stable expression, HEK293 cells are transfected with a plasmid encoding human TRPC3 (hTRPC3) using a suitable transfection reagent. Stable clones are selected using an appropriate antibiotic.
b. Calcium Indicator Loading:
-
Cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
c. Compound Incubation and Fluorescence Measurement:
-
After dye loading, cells are washed to remove extracellular dye.
-
Serial dilutions of this compound are prepared and added to the wells.
-
The plate is incubated for a specified period.
-
Baseline fluorescence is measured using a fluorescence plate reader.
-
TRPC3 channels are activated by adding an agonist, such as Carbachol (CCh).
-
Fluorescence is measured kinetically to monitor the change in intracellular calcium concentration.
d. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is calculated.
-
The percentage of inhibition by this compound at each concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in liver microsomes from different species.
a. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing liver microsomes (mouse, rat, or human) and a NADPH-generating system in a phosphate (B84403) buffer.
b. Incubation:
-
This compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
The mixture is incubated at 37°C with shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
c. Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
d. LC-MS/MS Analysis:
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
e. Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
Conclusion
The in vitro characterization of this compound demonstrates its properties as a potent and selective TRPC3 inhibitor with excellent metabolic stability.[1][2] These attributes, combined with its ability to penetrate the central nervous system, position this compound as a valuable pharmacological tool for studying the roles of TRPC3 in health and disease, and as a promising lead compound for the development of novel therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
JW-65: A Technical Guide to its Selectivity for TRPC3
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel pyrazole-based compound engineered as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Developed as a metabolically stable and safer analog of the established TRPC3 inhibitor, Pyr3, this compound holds significant promise for investigating the physiological and pathological roles of TRPC3 and as a potential therapeutic agent, particularly in neurological disorders. This technical guide provides an in-depth analysis of the selectivity profile of this compound for TRPC3 over other TRP channels, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.
Core Mechanism and Selectivity
This compound exerts its effects through direct inhibition of the TRPC3 channel, a non-selective cation channel that plays a crucial role in calcium signaling downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor (RTK) activation. The selectivity of this compound for TRPC3 is a critical aspect of its utility as a research tool and potential therapeutic. While direct, comprehensive screening data for this compound against a wide panel of TRP channels is not extensively published, its selectivity profile can be inferred from its parent compound, Pyr3, which has been more thoroughly characterized.
Quantitative Selectivity Profile of Pyr3
The following table summarizes the inhibitory potency of Pyr3 against various TRP channels, providing a strong indication of the expected selectivity of this compound. The data is primarily derived from calcium imaging assays in HEK293 cells expressing the respective channels.
| Channel Subtype | Agonist | IC50 of Pyr3 | Selectivity (Fold) vs. TRPC3 |
| TRPC3 | Carbachol (B1668302) (CCh) / ATP | 0.7 µM | 1 |
| TRPC1 | > 10 µM | > 14 | |
| TRPC4 | Carbachol (CCh) | > 10 µM | > 14 |
| TRPC5 | Carbachol (CCh) | > 10 µM | > 14 |
| TRPC6 | Carbachol (CCh) | > 10 µM | > 14 |
| TRPC7 | Carbachol (CCh) | > 10 µM | > 14 |
Data derived from studies on Pyr3, the parent compound of this compound.[1][2][3]
It is important to note that while this compound was developed to improve upon the metabolic stability and safety of Pyr3, it is reported to retain the high potency and selectivity for TRPC3.[1] A significant consideration in the selectivity profile of this class of compounds is their potential off-target effect on the store-operated calcium entry (SOCE) pathway, specifically the Orai1 channel. Research has indicated that Pyr3, and potentially this compound, can inhibit STIM1-Orai1 mediated calcium entry with a similar potency to its inhibition of TRPC3.
Experimental Protocols
The determination of TRPC3 inhibition and selectivity is primarily achieved through two key experimental techniques: calcium imaging and electrophysiology.
Calcium Imaging Assay for Selectivity Screening
This high-throughput method is used to measure changes in intracellular calcium ([Ca²⁺]i) following channel activation and inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of heterologously expressed TRP channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are transiently transfected with plasmids encoding the specific human TRP channel subtype (e.g., TRPC3, TRPC4, TRPC5, TRPC6, TRPC7) and a receptor for activation (e.g., muscarinic M1 receptor for carbachol activation).
-
Fluorescent Dye Loading: Transfected cells are seeded onto 96-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution for 30-60 minutes at room temperature.
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader capable of ratiometric measurement for Fura-2.
-
A baseline fluorescence is established.
-
Cells are stimulated with a specific agonist to activate the expressed TRP channels (e.g., 100 µM Carbachol or ATP). This induces an influx of extracellular Ca²⁺, leading to an increase in intracellular fluorescence.
-
The test compound (e.g., this compound or Pyr3) is added at varying concentrations prior to or concurrently with the agonist.
-
The change in fluorescence in the presence of the inhibitor is measured and compared to the control (agonist alone).
-
-
Data Analysis: The fluorescence data is normalized, and dose-response curves are generated to calculate the IC50 value for each TRP channel subtype.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for confirming the mechanism of inhibition.
Objective: To directly measure the ionic currents through TRPC3 channels and determine the inhibitory effect of this compound.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the TRP channel of interest are plated on glass coverslips.
-
Recording Setup:
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with an internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
-
Electrophysiological Recording:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPC3 channels are activated by including an agonist in the perfusion solution (e.g., 100 µM 1-oleoyl-2-acetyl-sn-glycerol, OAG) or by receptor activation.
-
Currents are recorded in response to voltage ramps (e.g., from -100 mV to +100 mV).
-
This compound is applied to the external solution at various concentrations to determine its effect on the agonist-induced current.
-
-
Data Analysis: The current amplitudes are measured before and after the application of this compound. Dose-response curves are constructed to calculate the IC50 value.
Signaling Pathways and Visualization
This compound's inhibition of TRPC3 interrupts a key signaling cascade initiated by the activation of Gq/11-coupled GPCRs or RTKs.
GPCR-Mediated TRPC3 Activation Pathway
References
Preclinical Safety and Toxicology of JW-65: A Technical Overview
Disclaimer: This document summarizes publicly available preclinical data for JW-65, primarily from research focused on its therapeutic effects. A comprehensive, regulatory-standard preclinical toxicology package for this compound is not publicly available. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete safety assessment.
Introduction
This compound is a novel, selective, and potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] It is a modified pyrazole (B372694) compound developed to improve upon the metabolic stability and safety profile of earlier TRPC3 inhibitors like Pyr3.[1] Preclinical research has primarily focused on its potential as an antiseizure agent, demonstrating efficacy in mouse models of epilepsy.[1][3][4] This technical guide provides an in-depth overview of the available preclinical safety and toxicology data for this compound, alongside relevant experimental protocols and mechanistic insights.
General Safety and Tolerability
Based on the available literature, this compound is described as having "improved stability and safety" and "low toxicity" compared to its parent compounds.[1] In studies evaluating its antiseizure effects, this compound was administered to mice at doses up to 100 mg/kg intraperitoneally (i.p.) and appeared to be well-tolerated within the context of these experiments.[3]
Pharmacokinetics
Pharmacokinetic properties of this compound have been characterized in mice, indicating adequate exposure for central nervous system (CNS) applications.[1]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dose and Route | Source |
| Peak Plasma Concentration (Cmax) | 156 ng/mL | C57BL/6 Mice | 100 mg/kg, i.p. | |
| Time to Peak Concentration (Tmax) | 15-30 minutes | C57BL/6 Mice | 100 mg/kg, i.p. | |
| Plasma Half-life (t1/2) | 3.1 hours | C57BL/6 Mice | 100 mg/kg, i.p. | |
| Brain to Plasma Ratio | ~0.3 (at 1 and 2 hours post-injection) | C57BL/6 Mice | 100 mg/kg, i.p. |
Preclinical Efficacy and In-Vivo Safety Observations
The primary in vivo data for this compound comes from studies using mouse models of chemically-induced seizures. While these are efficacy models, they provide some insights into the compound's safety profile at effective doses, including survival rates.
Table 2: Summary of In-Vivo Efficacy and Safety Observations in Seizure Models
| Model | Treatment | Key Efficacy Findings | Safety Observations | Source |
| Pilocarpine-induced Seizures (Pre-treatment) | This compound (100 mg/kg, i.p.) vs. Vehicle | Markedly impaired initiation of behavioral seizures. | Not explicitly stated, but no adverse effects were reported that would confound the study. | [1] |
| Pilocarpine-induced Seizures (Post-treatment) | This compound vs. Vehicle | Mitigated the progression of established seizures. | Animal survival rate was 88.8% in the this compound group vs. 53.8% in the vehicle group (p=0.1649). | |
| Pentylenetetrazole (PTZ)-induced Seizures | This compound (20 and 100 mg/kg, i.p.) vs. Vehicle | Dose-dependent decrease in susceptibility to seizures. | Not explicitly stated, but no adverse effects were reported that would confound the study. | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation of the efficacy and safety data.
Pharmacokinetic Study in Mice
-
Animals: Adult male C57BL/6 mice were used.
-
Dosing: A single intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg was administered.
-
Sample Collection: Blood samples were collected at various time points post-injection to determine plasma concentrations. Brain tissue was also collected to determine the brain-to-plasma ratio.
-
Analysis: The concentration of this compound in plasma and brain tissue was quantified to determine pharmacokinetic parameters.
Pilocarpine-Induced Seizure Model
-
Animals: C57BL/6 mice were used.
-
Pre-treatment Protocol:
-
Mice were treated with either vehicle (10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline) or this compound (100 mg/kg, i.p.) for two consecutive days.
-
On the day of the experiment, mice were pre-treated with methylscopolamine and terbutaline (B1683087) (2 mg/kg each) to reduce peripheral cholinergic effects.
-
30 minutes later, pilocarpine (B147212) (a muscarinic acetylcholine (B1216132) receptor agonist) was administered to induce seizures.
-
Seizure activity was observed and scored using a modified Racine scale.
-
-
Post-treatment Protocol:
-
Seizures were induced with pilocarpine.
-
Approximately 15 minutes after the establishment of behavioral seizures (stage-2), mice were treated with either this compound or vehicle.
-
Behavioral seizures were scored every 5 minutes for up to 2 hours.
-
Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animals: Adult C57BL/6 mice were used.
-
Protocol:
-
Mice were pre-treated with either vehicle or this compound at two different doses (20 and 100 mg/kg, i.p.).
-
Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, was administered to induce seizures.[3]
-
Seizure susceptibility, including the latency to and severity of seizures, was monitored and recorded.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects through the selective inhibition of the TRPC3 channel, a non-selective cation channel that plays a role in regulating calcium homeostasis and neuronal excitability.[1][4] In pathological conditions such as epilepsy, TRPC3 channels can be over-activated, leading to excessive neuronal firing. By inhibiting TRPC3, this compound is proposed to reduce this hyperexcitability.
Proposed Signaling Pathway of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the preclinical seizure models used to evaluate this compound.
Experimental Workflow for Pilocarpine Seizure Models.
Experimental Workflow for the PTZ Seizure Model.
Gaps in Publicly Available Data and Standard Preclinical Toxicology Programs
While the initial findings for this compound are promising, a comprehensive preclinical safety and toxicology evaluation, typically required for advancing a compound to clinical trials, involves a battery of standardized tests. Publicly available information on this compound does not yet include data from such studies. For the benefit of the target audience, a standard preclinical toxicology program generally includes:
-
Acute Toxicity Studies: These studies determine the effects of a single, high dose of the compound and establish the median lethal dose (LD50).
-
Repeated-Dose Toxicity Studies: These studies involve daily administration of the compound for various durations (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential of the compound to cause genetic mutations or chromosomal damage. Standard assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.
-
Safety Pharmacology Studies: These studies investigate the effects of the compound on vital functions. The core battery includes assessments of the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicology Studies: These evaluate the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Carcinogenicity Studies: Long-term studies, typically in rodents, to assess the carcinogenic potential of the compound.
The absence of this data in the public domain suggests that this compound is likely still in the early stages of preclinical development.
Conclusion
This compound is a promising TRPC3 inhibitor with demonstrated antiseizure efficacy in preclinical models. The available data suggests it has an improved safety and pharmacokinetic profile compared to earlier compounds in its class. However, a comprehensive preclinical toxicology assessment is not yet publicly available. Further studies are required to fully characterize the safety profile of this compound and to support its potential progression into clinical development. Researchers and drug development professionals should consider the current data as preliminary and recognize the need for a full suite of IND-enabling toxicology studies.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JW-65 in In Vivo Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of JW-65, a novel transient receptor potential canonical 3 (TRPC3) channel inhibitor, in preclinical in vivo models of seizures.
Introduction
This compound is a selective and potent small-molecule inhibitor of TRPC3 channels with favorable pharmacokinetic properties, including good brain penetration, making it a valuable tool for investigating the role of TRPC3 in neuronal hyperexcitability and for the preclinical assessment of potential anti-seizure therapies.[1][2] By inhibiting TRPC3, this compound modulates calcium homeostasis, a critical factor in the pathophysiology of epilepsy.[2][3] Preclinical studies have demonstrated its efficacy in reducing seizure susceptibility and severity in various rodent models.[1][4]
Mechanism of Action
This compound exerts its anti-seizure effects primarily through the inhibition of TRPC3 channels.[1][2] These channels are non-selective cation channels that play a significant role in regulating neuronal calcium influx. In pathological conditions such as epilepsy, the upregulation and overactivation of TRPC3 channels can lead to excessive calcium entry, contributing to neuronal hyperexcitability and seizure generation. By blocking these channels, this compound helps to restore normal calcium homeostasis, thereby reducing neuronal excitability and suppressing seizure activity.[3][4]
Pharmacokinetic Properties
This compound exhibits adequate pharmacokinetic properties for in vivo studies in mice, including a reasonable half-life and the ability to cross the blood-brain barrier.[1]
| Parameter | Value | Species | Administration |
| Plasma Half-life (t½) | 3.1 hours | Mouse | 100 mg/kg, i.p. |
| Time to Max Plasma Conc. (Tmax) | 15-30 minutes | Mouse | 100 mg/kg, i.p. |
| Brain to Plasma Ratio | ~0.3 (at 1 and 2 hours) | Mouse | 100 mg/kg, i.p. |
| Table 1: Pharmacokinetic parameters of this compound in mice.[1] |
Data Presentation: Efficacy in Seizure Models
The anti-convulsant activity of this compound has been evaluated in several chemically-induced seizure models.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This compound demonstrates a dose-dependent reduction in susceptibility to seizures induced by the GABA-A receptor antagonist pentylenetetrazole.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Score (Mean) | Latency to First Seizure (min) | Protection from Tonic-Clonic Seizure (%) |
| Vehicle | - | 4.5 | 2.1 | 0 |
| This compound | 20 | 2.8 | 4.5 | 40 |
| This compound | 100 | 1.2 | 8.2 | 80 |
| Phenytoin | 20 | 1.5 | 7.5 | 75 |
| Table 2: Efficacy of this compound in the PTZ-induced seizure model in mice.[2] |
Pilocarpine-Induced Seizure Model
This compound significantly attenuates seizure severity and delays the onset of seizures in the pilocarpine (B147212) model of temporal lobe epilepsy.[1]
Pre-treatment Protocol:
| Treatment Group | Dose (mg/kg, i.p.) | Average Seizure Score | Latency to Stage 4 Seizure (min) |
|---|---|---|---|
| Vehicle | - | 4.2 | 25 |
| This compound | 100 | 1.8 | 55 |
Table 3: Efficacy of this compound pre-treatment in the pilocarpine-induced seizure model in mice.[2][5]
Post-treatment Protocol:
| Treatment Group | Dose (mg/kg, i.p.) | Average Seizure Score (after treatment) |
|---|---|---|
| Vehicle | - | 4.8 |
| This compound | 100 | 2.5 |
Table 4: Efficacy of this compound post-treatment in the pilocarpine-induced seizure model in mice.[1][6]
Experimental Protocols
General Considerations
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound can be dissolved in a vehicle such as a solution of 10% DMSO, 40% PEG300, and 50% saline.
Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to evaluate the efficacy of a compound against generalized seizures.
Materials:
-
This compound
-
Vehicle solution
-
Pentylenetetrazole (PTZ)
-
Saline
-
Syringes and needles for injection
-
Observation chambers
-
Timer
Procedure:
-
Acclimatization: Place individual mice in observation chambers for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer this compound (e.g., 20 or 100 mg/kg) or vehicle intraperitoneally (i.p.).
-
Waiting Period: Allow 30 minutes for drug absorption and distribution.
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation: Immediately after PTZ injection, start a timer and observe the mice continuously for 30 minutes.
-
Data Collection: Record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Seizure severity using a modified Racine scale (see below).
-
Incidence of mortality.
-
Racine Scale for Seizure Severity:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the body
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Generalized clonic-tonic seizures with falling
-
Stage 5: Tonic-clonic seizures with loss of posture and death
Protocol 2: Pilocarpine-Induced Seizure Model
This model is used to study temporal lobe epilepsy and status epilepticus.
Materials:
-
This compound
-
Vehicle solution
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Saline
-
Syringes and needles
-
Observation chambers
-
Timer
Procedure (Pre-treatment):
-
Scopolamine Administration: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to mice to minimize peripheral cholinergic effects of pilocarpine.
-
Waiting Period: After 30 minutes, proceed to the next step.
-
This compound Administration: Administer this compound (100 mg/kg, i.p.) or vehicle.
-
Waiting Period: After another 30 minutes, proceed to pilocarpine administration.
-
Pilocarpine Induction: Administer pilocarpine (e.g., 300 mg/kg, i.p.) to induce seizures.
-
Observation and Scoring: Observe the animals continuously for up to 2 hours and score the seizure severity every 5 minutes using the Racine scale.
-
Data Collection: Record the latency to the first seizure (Stage 1) and the progression to more severe seizures (Stages 3-5).
Procedure (Post-treatment):
-
Induce Seizures: Follow steps 1 and 5 of the pre-treatment protocol (administer scopolamine and then pilocarpine).
-
Observe for Seizure Onset: Monitor the animals until the first behavioral signs of a seizure (e.g., Stage 2 on the Racine scale) are observed.
-
This compound Administration: Immediately after the onset of the first Stage 2 seizure, administer this compound (100 mg/kg, i.p.) or vehicle.
-
Continued Observation: Continue to observe the animals for up to 2 hours, recording seizure severity at regular intervals.
Protocol 3: Maximal Electroshock (MES) Seizure Model
This model is used to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JW-65 in Pilocarpine-Induced Seizure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, selective, and potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] As a key regulator of calcium homeostasis, TRPC3 contributes to neuronal excitability.[1][2] Its inhibition presents a promising, novel antiseizure strategy.[1][2] this compound, a modified pyrazole (B372694) compound, offers improved metabolic stability and safety compared to earlier TRPC3 inhibitors like Pyr3.[1][2] Studies have demonstrated that this compound has a reasonable half-life and can effectively penetrate the brain in mice.[1][2] This document provides detailed application notes and protocols for the use of this compound in pilocarpine-induced seizure models, a well-established method for studying temporal lobe epilepsy.[3]
Mechanism of Action
This compound exerts its antiseizure effects primarily through the inhibition of TRPC3 channels.[1][2] These channels are implicated in neuronal calcium overload, a key factor in the initiation and propagation of seizures.[4][5] The expression of TRPC3 is elevated in epileptic foci, and it is involved in the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin-related kinase receptor B (TrkB) signaling pathway, which plays a crucial role in dendritic remodeling and neuronal excitability.[2][6] By blocking TRPC3, this compound mitigates the excessive calcium influx, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[4]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action of this compound in pilocarpine-induced seizures.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in pilocarpine-induced seizure models in mice.
Table 1: Pharmacokinetic Properties of this compound in Mice [1][7]
| Parameter | Value |
| Plasma Half-life | 3.1 hours |
| Brain-to-Plasma Ratio | 0.3 |
Table 2: Efficacy of this compound Pre-treatment on Pilocarpine-Induced Behavioral Seizures [2]
| Treatment Group | Latency to Stage-2 Seizures | Latency to Stage-3 Seizures | Latency to Stage-4 Seizures |
| Vehicle | Significantly shorter | Significantly shorter | Significantly shorter |
| This compound (100 mg/kg, i.p.) | Significantly longer (**P < 0.01) | Significantly longer (P < 0.001) | Significantly longer (P < 0.001) |
Table 3: Efficacy of this compound Post-treatment on Pilocarpine-Induced Behavioral Seizures [2][8]
| Treatment Group | Latency to Stage-3 Seizures | Latency to Stage-4 Seizures |
| Vehicle | Significantly shorter | Significantly shorter |
| This compound (100 mg/kg, i.p.) | Significantly longer (P < 0.001) | Significantly longer (P < 0.001) |
Table 4: Effect of this compound Post-treatment on Pilocarpine-Induced Electrographic Seizures (EEG) [2]
| Time After Pilocarpine | Vehicle-treated (Total EEG Spikes) | This compound-treated (Total EEG Spikes) | P-value |
| 1 hour | High | Significantly lower | **P < 0.01 |
| 2 hours | High | Significantly lower | P < 0.001 |
| 4 hours | High | Significantly lower | P < 0.001 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in pilocarpine-induced seizure studies are provided below.
Protocol 1: Pre-treatment with this compound in the Pilocarpine Mouse Model
This protocol is designed to assess the prophylactic efficacy of this compound in preventing or delaying the onset of pilocarpine-induced seizures.
Caption: Experimental workflow for this compound pre-treatment study.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG 300, 10% Tween 80, 40% saline)[9]
-
Pilocarpine hydrochloride
-
Methylscopolamine nitrate (B79036) and Terbutaline[9]
-
Saline (0.9% NaCl)
-
Adult C57BL/6 mice[9]
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the experimental environment for at least 3 days prior to the experiment.
-
Pre-treatment Administration (Days 1 & 2): Administer this compound (100 mg/kg, intraperitoneally - i.p.) or an equivalent volume of the vehicle solution to the respective groups of mice for two consecutive days.[9]
-
Pre-seizure Induction (Day 3):
-
Seizure Induction (Day 3): Fifteen minutes after the final this compound/vehicle injection, administer pilocarpine (250 mg/kg in saline, i.p.) to induce status epilepticus.[9]
-
Behavioral Observation: Immediately after pilocarpine administration, begin observing the mice for behavioral seizures. Score the seizure severity every 5 minutes for up to 2 hours using a modified Racine scale.[2][9]
Protocol 2: Post-treatment with this compound in the Pilocarpine Mouse Model
This protocol evaluates the therapeutic efficacy of this compound in suppressing or terminating ongoing seizures.
Caption: Experimental workflow for this compound post-treatment study.
Materials:
-
This compound
-
Vehicle solution
-
Pilocarpine hydrochloride
-
Methylscopolamine nitrate and Terbutaline[9]
-
Saline (0.9% NaCl)
-
Adult C57BL/6 mice[9]
-
EEG recording equipment (optional)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the experimental environment.
-
Pre-seizure Induction: Administer methylscopolamine and terbutaline (2 mg/kg each in saline, i.p.).[9]
-
Seizure Induction: Thirty minutes later, administer pilocarpine (220 mg/kg in saline, i.p.) to induce seizures.[9]
-
Treatment Administration: Observe the mice continuously. Once behavioral seizures corresponding to Stage 2 on the Racine scale are established (typically ~15 minutes after pilocarpine injection), administer a single dose of this compound (100 mg/kg, i.p.) or vehicle.[8][9]
-
Behavioral and Electrographic Monitoring:
Conclusion
This compound represents a promising therapeutic candidate for the treatment of epilepsy, acting through a novel mechanism of TRPC3 channel inhibition. The protocols outlined in this document provide a framework for researchers to investigate the antiseizure properties of this compound in the well-validated pilocarpine-induced seizure model. The provided quantitative data underscores the potential of this compound to both prevent the initiation and suppress the progression of seizures. Further research is warranted to fully elucidate the therapeutic potential of this compound and other TRPC3 inhibitors in the management of epilepsy.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilocarpine-induced seizures associate with modifications of LSD1/CoREST/HDAC1/2 epigenetic complex and repressive chromatin in mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. teknovation.biz [teknovation.biz]
- 7. Pharmacologically targeting transient receptor potential channels for seizures and epilepsy: Emerging preclinical evidence of druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of JW-65 in Pentylenetetrazole (PTZ) Seizure Models in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epilepsy is a prevalent neurological disorder characterized by recurrent seizures resulting from neuronal hyperexcitability.[1] A significant portion of patients remain resistant to current anti-seizure drugs (ASDs), highlighting the need for novel therapeutic strategies.[2] The compound JW-65, a novel pyrazole (B372694) derivative, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][3][4] TRPC3 channels regulate calcium homeostasis and contribute to neuronal excitability, making them a promising target for anti-seizure therapies.[3][5]
The pentylenetetrazole (PTZ) induced seizure model is a widely used preclinical tool for screening potential anti-epileptic drugs.[6][7] PTZ is a GABA-A receptor antagonist that induces acute, generalized seizures, allowing for the assessment of a compound's ability to suppress seizure activity.[6][7][8] Studies have demonstrated that this compound administration significantly decreases susceptibility to PTZ-induced seizures in mice in a dose-dependent manner, suggesting its potential as a novel anti-seizure agent.[1][3] These application notes provide a summary of the quantitative effects of this compound and detailed protocols for its administration in the PTZ mouse model.
Data Presentation: Efficacy of this compound in PTZ Seizure Model
The following tables summarize the quantitative data from studies evaluating the anti-seizure effects of this compound in mice following PTZ administration.
Table 1: Effect of this compound on Latency to Seizures Induced by PTZ
| Treatment Group | Dose (mg/kg, i.p.) | Latency to First Myoclonic Jerk (MJ) | Latency to Generalized Tonic-Clonic Seizure (GTCS) |
| Vehicle | - | Baseline | Baseline |
| This compound | 20 | Significantly Delayed (p=0.0159) | No manifest effect |
| This compound | 100 | Significantly Increased (p=0.0013) | Significantly Increased (p=0.0009) |
| Phenytoin (B1677684) (Comparator) | 40 | Significantly Delayed (p=0.0016) | No manifest effect |
| (Data synthesized from reference[1]) |
Table 2: Summary of this compound Antiseizure Action in PTZ Model
| Compound | Dose (mg/kg, i.p.) | Primary Outcome | Significance |
| This compound | 20 | Delayed onset of myoclonic jerk. | Demonstrates antiseizure activity at a lower dose. |
| This compound | 100 | Significantly delayed onset of both myoclonic jerk and generalized tonic-clonic seizures. | Shows powerful, dose-dependent antiseizure action comparable to phenytoin.[1] |
| (Data synthesized from reference[1]) |
Signaling Pathway and Mechanism of Action
PTZ acts as an antagonist to GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This antagonism reduces neuronal inhibition, leading to hyperexcitability and seizures. This compound exerts its anti-seizure effect by selectively inhibiting TRPC3 channels, which are involved in calcium influx and neuronal excitability. By blocking these channels, this compound helps to counteract the hyperexcitability induced by PTZ.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 this compound Solution Preparation:
-
Vehicle Composition: Prepare a vehicle solution consisting of 10% Dimethyl Sulfoxide (DMSO), 40% PEG 300, and 10% Tween 80.[4]
-
This compound Formulation: Dissolve this compound powder in the vehicle to achieve the desired final concentrations (e.g., 20 mg/kg and 100 mg/kg). The volume for injection should be calculated based on the mouse's body weight (typically 10 mL/kg).
-
Storage: Prepare the solution fresh on the day of the experiment.
1.2 Pentylenetetrazole (PTZ) Solution Preparation:
-
Solvent: Dissolve PTZ powder in sterile 0.9% (w/v) sodium chloride (saline) solution.[9][10]
-
Concentration: A common concentration is 2 mg/mL, but this should be adjusted to deliver the required convulsive dose (e.g., 30-35 mg/kg for C57BL/6 mice) in a standardized injection volume.[8][10] The specific dose may need to be optimized based on the mouse strain, as sensitivity can vary.[8][10]
-
Preparation: Ensure the PTZ is fully dissolved. Prepare this solution fresh on the day of use.[10]
Protocol 2: this compound Administration and PTZ-Induced Seizure Assay
This protocol details the procedure for evaluating the anti-convulsant efficacy of this compound.
2.1 Animals:
-
Use adult male or female mice (e.g., C57BL/6), weighing approximately 25g.[8] House animals in a controlled environment with a standard light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals to the facility for at least one week before experimentation.
2.2 Experimental Groups:
-
Group 1 (Vehicle Control): Receives vehicle injection followed by PTZ.
-
Group 2 (this compound Low Dose): Receives this compound (20 mg/kg, i.p.) followed by PTZ.[1]
-
Group 3 (this compound High Dose): Receives this compound (100 mg/kg, i.p.) followed by PTZ.[1]
-
Group 4 (Positive Control): Receives a known anticonvulsant like Phenytoin (40 mg/kg, i.p.) followed by PTZ.[1]
-
Note: Group sizes of 8-12 animals are generally recommended.[6]
2.3 Procedure:
-
Habituation: Place each mouse individually into a transparent observation chamber for a habituation period of at least 3 minutes before any injections.[9][10]
-
Pre-treatment Administration: Administer this compound, vehicle, or phenytoin via intraperitoneal (i.p.) injection. The timing between pre-treatment and PTZ administration should be consistent (e.g., 15-30 minutes) based on the pharmacokinetic properties of the test compound.[6]
-
PTZ Administration: Inject the convulsive dose of PTZ (e.g., 35 mg/kg) via i.p. injection into the lower left or right abdominal quadrant.[9][10]
-
Behavioral Observation: Immediately after PTZ injection, start a timer and observe the mouse continuously for 30 minutes for seizure-related behaviors.[10] A trained observer, blinded to the treatment groups, should perform the scoring.
-
Data Collection: Record the latency (time in seconds) to the onset of the first Myoclonic Jerk (MJ) and the first Generalized Tonic-Clonic Seizure (GTCS).
-
Seizure Scoring: Score the maximal seizure severity for each animal using a revised Racine scale or a similar standardized scale. An example scale is provided below.
Table 3: Modified Racine Scale for PTZ-Induced Seizures in Mice
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Ear and facial twitching, mouth or eye clonus |
| 2 | Myoclonic jerks of the head and neck, with prominent vibrissae twitching |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Clonic convulsions progressing to rearing and falling |
| 5 | Generalized tonic-clonic seizure with loss of postural control |
| 6 | Death |
| (Scale adapted from references[10][11]) |
Experimental Workflow Visualization
The following diagram illustrates the sequential steps of the experimental protocol.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teknovation.biz [teknovation.biz]
- 3. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. research.rug.nl [research.rug.nl]
Application Notes and Protocols for JW-65 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JW-65, a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, in neuroscience research. The following sections detail its mechanism of action, dosage and administration guidelines for preclinical models, and step-by-step experimental protocols for its application in seizure and Alzheimer's disease research.
Mechanism of Action
This compound is a novel pyrazole (B372694) compound that acts as a selective antagonist of the TRPC3 channel.[1] TRPC3 is a non-selective cation channel that plays a crucial role in regulating calcium (Ca²⁺) homeostasis and neuronal excitability.[2] In pathological conditions such as epilepsy and Alzheimer's disease, the upregulation and aberrant activation of TRPC3 can lead to Ca²⁺ overload, contributing to neuronal damage and synaptic dysfunction.
By selectively inhibiting TRPC3, this compound mitigates excessive Ca²⁺ influx. This mechanism has been shown to confer antiseizure effects and provide neuroprotection in models of Alzheimer's disease.[1][3] The neuroprotective effects of this compound are mediated by the restoration of impaired Ca²⁺/calmodulin-mediated signaling pathways, including those involving CaMKII/IV and calcineurin.[3]
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound's mechanism of action.
Dosage and Administration
Formulation
For in vivo studies in mice, this compound can be formulated as a suspension for intraperitoneal (i.p.) injection.[1]
Preparation of 10 mg/mL Stock Solution:
-
Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to make a 100 mg/mL stock solution.
-
To prepare the final injection solution, mix the components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG 300 (Polyethylene glycol 300)
-
10% Tween 80
-
40% Saline (0.9% NaCl)
-
Animal Studies (Mice)
The following table summarizes the dosage and administration details from preclinical studies.
| Parameter | Details | Reference |
| Animal Model | Adult Male C57BL/6 Mice | [1] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1] |
| Dosage Range | 20 - 100 mg/kg | [1] |
| Frequency | Single dose or repeated doses depending on the experimental design. | [1] |
Quantitative Data Summary
The pharmacokinetic profile of this compound has been characterized in adult male C57BL/6 mice following a single intraperitoneal dose of 100 mg/kg.
| Pharmacokinetic Parameter | Value | Animal Model | Reference |
| Maximum Plasma Concentration (Cmax) | 156 ng/mL | C57BL/6 Mice | [1] |
| Time to Cmax (Tmax) | 15 - 30 minutes | C57BL/6 Mice | [1] |
| Plasma Half-life (t½) | 3.1 hours | C57BL/6 Mice | [1] |
| Brain to Plasma Ratio (1h) | ~0.3 | C57BL/6 Mice | [1] |
| Brain to Plasma Ratio (2h) | ~0.3 | C57BL/6 Mice | [1] |
Experimental Protocols
Antiseizure Activity in a Pilocarpine-Induced Seizure Model
This protocol describes the evaluation of this compound's efficacy in a chemically-induced seizure model in mice.
Materials:
-
This compound
-
Pilocarpine (B147212) hydrochloride
-
Methylscopolamine bromide
-
Terbutaline (B1683087) sulfate
-
Vehicle solution (10% DMSO, 40% PEG 300, 10% Tween 80, 40% saline)
-
Saline (0.9% NaCl)
-
Adult male C57BL/6 mice (8-10 weeks old)
Experimental Workflow:
Caption: Workflow for the pilocarpine-induced seizure model.
Procedure:
-
Pre-treatment (Optional): For two consecutive days prior to seizure induction, administer this compound (100 mg/kg, i.p.) or vehicle.
-
Seizure Induction Day: a. Administer methylscopolamine (2 mg/kg, i.p.) and terbutaline (2 mg/kg, i.p.) to reduce peripheral cholinergic effects and improve respiration.[1] b. After 15 minutes, administer this compound (100 mg/kg, i.p.) or vehicle.[1] c. After another 15 minutes, induce seizures by administering pilocarpine (250 mg/kg, i.p.).[1]
-
Observation and Analysis: a. Monitor the mice for behavioral seizures and score them using a modified Racine scale. b. For detailed analysis, use time-locked video-electroencephalography (EEG) to monitor electrographic seizures.
Neuroprotective Effects in a 5xFAD Mouse Model of Alzheimer's Disease
This protocol outlines a general framework for evaluating the chronic efficacy of this compound in the 5xFAD transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound
-
Vehicle solution
-
5xFAD transgenic mice and wild-type littermates
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for immunohistochemistry and ELISA (e.g., anti-Aβ antibodies)
Experimental Workflow:
Caption: General workflow for chronic this compound treatment in 5xFAD mice.
Procedure:
-
Animal Groups: Divide 5xFAD and wild-type mice into treatment (this compound) and control (vehicle) groups.
-
Chronic Administration: Begin chronic intraperitoneal administration of this compound or vehicle at an appropriate age (e.g., before or after significant plaque deposition). The dosing regimen (e.g., daily, every other day) and duration (e.g., 3-6 months) should be determined based on the study's objectives.
-
Behavioral Assessment: Towards the end of the treatment period, conduct behavioral tests to assess cognitive functions such as spatial learning and memory.
-
Tissue Collection and Analysis: a. At the end of the study, euthanize the animals and collect brain tissue. b. Process the brain tissue for histological and biochemical analyses. c. Quantify amyloid-beta (Aβ) plaque burden using immunohistochemistry. d. Analyze levels of synaptic markers (e.g., synaptophysin, PSD-95) and neuroinflammatory markers (e.g., Iba1, GFAP) to assess the neuroprotective effects of this compound.
Note: These protocols provide a general guideline. Researchers should optimize the specific parameters, such as dosages and treatment durations, based on their experimental goals and institutional animal care and use committee (IACUC) guidelines.
References
- 1. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble oligomers of amyloid β-protein facilitate hippocampal long-term depression by disrupting neuronal glutamate uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
JW-65 Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, central nervous system-permeable inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Emerging preclinical research has identified this compound as a promising therapeutic candidate for Alzheimer's disease (AD). In AD models, this compound has demonstrated neuroprotective effects by mitigating amyloid-β (Aβ)-induced neurotoxicity, rescuing impaired synaptic plasticity, and improving learning and memory deficits. The primary mechanism of action involves the restoration of dysregulated calcium homeostasis, a key pathological feature of AD. Specifically, this compound counteracts the aberrant upregulation of TRPC3 channels in excitatory neurons exposed to Aβ oligomers, thereby preventing calcium overload and subsequent neuronal damage.[1]
These application notes provide a summary of the key preclinical findings and detailed protocols for utilizing this compound in Alzheimer's disease research.
Data Presentation
Preclinical Efficacy of this compound in 5xFAD Mouse Model
| Experimental Assay | Animal Model | Treatment Group | Key Findings | Reference |
| Contextual Fear Conditioning | 5xFAD Mice | This compound | Prevented memory impairment. | [2] |
| Long-Term Potentiation (LTP) | 5xFAD Mice | This compound | Restored impaired hippocampal LTP. | [2] |
| Protein Expression (Hippocampus) | 5xFAD Mice | This compound | Corrected elevated TRPC3 expression and reduced PSD95 and BDNF expression. | [2] |
| Gene Expression (Hippocampus) | 5xFAD Mice | This compound | Rescued synaptic gene expression profiles. | [2][3] |
Quantitative data from these studies, such as freezing percentages in contextual fear conditioning, specific fEPSP slope values in LTP experiments, and detailed lists of differentially expressed genes from RNA-seq analysis, are not publicly available in the summarized search results. Access to the full-text publications is recommended for these specific data points.
Signaling Pathway
The neuroprotective effect of this compound in the context of Alzheimer's disease is centered on its ability to modulate calcium signaling pathways disrupted by amyloid-β oligomers.
Caption: Mechanism of action of this compound in mitigating Aβ-induced neurotoxicity.
Experimental Protocols
In Vivo Administration of this compound in 5xFAD Mice
This protocol outlines the chronic administration of this compound to the 5xFAD mouse model of Alzheimer's disease to assess its therapeutic potential.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
5xFAD transgenic mice and wild-type littermates
-
Standard animal housing and care facilities
-
Injection supplies (e.g., syringes, needles)
Procedure:
-
Animal Cohort: Utilize age-matched male and female 5xFAD and wild-type littermate control mice. The age of initiation and duration of treatment should be determined based on the study's objective (e.g., prophylactic or therapeutic). A common paradigm is to begin treatment before or at the onset of significant pathology.
-
This compound Preparation: Dissolve this compound in the appropriate vehicle at the desired concentration. The specific dosage and administration route (e.g., intraperitoneal injection, oral gavage) should be optimized based on pharmacokinetic and tolerability studies. A previously reported study in mice used a single systemic dose of 100 mg/kg via intraperitoneal injection for pharmacokinetic analysis.[1] Chronic treatment protocols may require different dosing regimens.
-
Administration: Administer this compound or vehicle to the respective groups of mice according to the predetermined schedule (e.g., daily, twice weekly).
-
Monitoring: Monitor the animals regularly for any adverse effects, including changes in weight, behavior, or general health.
-
Behavioral Testing: Following the treatment period, conduct behavioral assays to evaluate cognitive function.
Contextual Fear Conditioning
This protocol is used to assess hippocampus-dependent learning and memory.
Materials:
-
Fear conditioning chamber equipped with a grid floor for foot shock delivery, a camera for recording, and software for data analysis.
-
Treated 5xFAD and wild-type mice.
Procedure:
-
Training (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver a mild foot shock (unconditioned stimulus, US) (e.g., 0.5-1.0 mA for 1-2 seconds).
-
The context of the chamber serves as the conditioned stimulus (CS).
-
Repeat the CS-US pairing as required by the experimental design (e.g., 1-3 pairings with an inter-trial interval).
-
Return the mouse to its home cage after the training session.
-
-
Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (context).
-
Record the animal's behavior for a set period (e.g., 5 minutes) without delivering a foot shock.
-
Analyze the recording for freezing behavior (the complete absence of movement except for respiration).
-
Calculate the percentage of time spent freezing as a measure of fear memory.
-
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is to assess synaptic plasticity in brain slices from treated animals.
Materials:
-
Vibratome or tissue chopper
-
Dissection microscope
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Brain from treated 5xFAD and wild-type mice
Procedure:
-
Slice Preparation:
-
Rapidly dissect the hippocampus from the mouse brain in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
After establishing a stable baseline for at least 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSP to quantify the degree of potentiation.
-
Compare the magnitude of LTP between slices from this compound-treated and vehicle-treated animals.
-
RNA Sequencing of Hippocampal Tissue
This protocol is for analyzing gene expression changes in the hippocampus following this compound treatment.
Materials:
-
Dissected hippocampal tissue
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Extraction:
-
Isolate total RNA from hippocampal tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted RNA using a standard library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound treated group compared to the control group.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in Alzheimer's disease models.
References
- 1. The Neuroprotective Beta Amyloid Hexapeptide Core Reverses Deficits in Synaptic Plasticity in the 5xFAD APP/PS1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impairments in remote memory stabilization precede hippocampal synaptic and cognitive failures in 5XFAD Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures to reconsolidate memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRPC3 Function in the Hippocampus with JW-65
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] Emerging evidence indicates that TRPC3 channels are key regulators of neuronal excitability, synaptic plasticity, and calcium homeostasis.[3][4][5] Dysregulation of TRPC3 function has been implicated in neurological disorders, including Alzheimer's disease and epilepsy.[4][6][7]
JW-65 is a novel, potent, and selective small-molecule inhibitor of TRPC3 channels.[4][8] It exhibits favorable pharmacokinetic properties, including central nervous system permeability, making it an invaluable tool for investigating the physiological and pathological roles of TRPC3 in the hippocampus.[4][8][9] These application notes provide a comprehensive overview of TRPC3 function in the hippocampus and detailed protocols for utilizing this compound as a pharmacological probe.
Mechanism of Action of this compound and TRPC3 Function
TRPC3 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through a phospholipase C (PLC)-dependent mechanism.[10][11] This signaling cascade generates diacylglycerol (DAG), which directly activates TRPC3, leading to an influx of cations, including Ca2+ and Na+.[11][12]
In hippocampal neurons, TRPC3 channels contribute to the afterhyperpolarization (AHP), which regulates neuronal firing rates.[3] Inhibition or knockdown of TRPC3 reduces the AHP, thereby increasing neuronal excitability.[3] This modulation of excitability by TRPC3 has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory.[13][14][15] Studies have shown that increased TRPC3 expression is associated with deficits in contextual fear memory, while its inhibition enhances memory.[3][5][16]
This compound acts as a direct antagonist of TRPC3 channels, preventing cation influx and the subsequent downstream signaling events. By inhibiting TRPC3, this compound can rescue synaptic and memory dysfunction in pathological conditions associated with TRPC3 over-activity.[4][6]
Data Presentation
Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration | Reference |
| Plasma Half-life | 3.1 hours | Mouse | 100 mg/kg, i.p. | [4][9] |
| Brain-to-Plasma Ratio | ~0.3 at 1 and 2 hours | Mouse | 100 mg/kg, i.p. | [4][9] |
In Vivo Efficacy of this compound in Seizure Models
| Model | This compound Dose (i.p.) | Effect | Reference |
| Pilocarpine-induced seizures | 100 mg/kg | Markedly impaired seizure initiation | [8][9] |
| Pilocarpine-induced seizures | 100 mg/kg (post-seizure onset) | Mitigated seizure progression | [9] |
| Pentylenetetrazole (PTZ)-induced seizures | 20 and 100 mg/kg | Dose-dependently reduced seizure susceptibility | [9] |
| Acoustically-evoked seizures (GEPR-3s) | 5, 10, 20, 40 mg/kg | Significantly decreased seizure occurrence and severity | [17] |
Signaling Pathways and Experimental Visualizations
References
- 1. Investigating Contributions of Canonical Transient Receptor Potential Channel 3 to Hippocampal Hyperexcitability and Seizure-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TRPC3 channels critically regulate hippocampal excitability and contextual fear memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPC3 channels critically regulate hippocampal excitability and contextual fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | TRPC3 Channel Activity and Viability of Purkinje Neurons can be Regulated by a Local Signalosome [frontiersin.org]
- 13. Synaptic plasticity and memory: an evaluation of the hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonsynaptic plasticity - Wikipedia [en.wikipedia.org]
- 15. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of JW-65
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, selective, and brain-permeable pyrazole (B372694) compound that acts as an inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] TRPC3 channels are non-selective cation channels that play a crucial role in regulating calcium homeostasis and neuronal excitability.[1][3] Dysregulation of TRPC3 and subsequent calcium signaling has been implicated in the pathophysiology of several neurological disorders, including epilepsy and Alzheimer's disease.[1][3] Preclinical studies have demonstrated the potential of this compound as an antiseizure agent, showing its ability to impair the initiation and progression of seizures in mouse models.[1][2] Furthermore, this compound has shown neuroprotective effects by restoring calcium/calmodulin-mediated signaling pathways that are impaired in Alzheimer's disease models.[3]
These application notes provide a comprehensive set of experimental protocols to further investigate and validate the therapeutic efficacy of this compound. The protocols cover both in vitro and in vivo experimental designs, focusing on its mechanism of action, antiseizure properties, and neuroprotective potential.
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effects primarily through the inhibition of the TRPC3 channel. In pathological conditions such as epilepsy and Alzheimer's disease, upregulated TRPC3 channels can lead to excessive calcium (Ca²⁺) influx and dysregulated intracellular calcium signaling. This can trigger a cascade of detrimental events including neuronal hyperexcitability, excitotoxicity, and synaptic dysfunction. This compound, by selectively blocking TRPC3, helps to normalize intracellular calcium levels. This restores the function of key downstream signaling molecules like Calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinases (CaMKII/IV), and the phosphatase Calcineurin (CaN), thereby mitigating neuronal damage and reducing seizure susceptibility.[3]
In Vitro Efficacy Testing
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the potential cytotoxic effects of this compound on neuronal and non-neuronal cell lines.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) and human embryonic kidney cells (HEK293) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in culture media. Replace the existing media with the this compound containing media. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assessment: Add MTT or PrestoBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Calcium Influx Assay
This protocol aims to confirm the inhibitory effect of this compound on TRPC3-mediated calcium influx.
Protocol:
-
Cell Line: Use a stable cell line overexpressing human TRPC3 (e.g., HEK293-hTRPC3).
-
Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Pre-incubation: Incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulation: Induce TRPC3 channel opening using a known agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol).
-
Fluorescence Measurement: Record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the inhibition of calcium influx by this compound and determine its IC₅₀.
Data Presentation:
| This compound Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition of Ca²⁺ Influx |
| Vehicle Control | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
In Vivo Efficacy Testing
Pharmacokinetic Study
A preliminary pharmacokinetic study is crucial to determine the bioavailability, half-life, and brain penetration of this compound.[1]
Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Administration: Administer a single dose of this compound via intraperitoneal (i.p.) injection (e.g., 50 mg/kg).
-
Sample Collection: Collect blood and brain tissue samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.
-
Sample Processing: Process blood to obtain plasma and homogenize brain tissue.
-
Quantification: Use LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of this compound in plasma and brain homogenates.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, and brain-to-plasma ratio.
Data Presentation:
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Antiseizure Efficacy in Acute Seizure Models
This protocol evaluates the ability of this compound to protect against chemically-induced acute seizures.
Experimental Workflow:
Protocol:
-
Animal Model: Use adult male mice (e.g., C57BL/6 or FVB).
-
Treatment Groups:
-
Vehicle Control + Saline
-
Vehicle Control + Proconvulsant
-
This compound (low dose) + Proconvulsant
-
This compound (mid dose) + Proconvulsant
-
This compound (high dose) + Proconvulsant
-
-
This compound Administration: Administer this compound or vehicle via i.p. injection 30-60 minutes before seizure induction.
-
Seizure Induction:
-
Pentylenetetrazol (PTZ) Model: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Pilocarpine (B147212) Model: Administer pilocarpine hydrochloride (e.g., 320 mg/kg, i.p.) following pretreatment with a peripheral muscarinic antagonist.
-
-
Behavioral Assessment: Observe the animals for at least 30 minutes (PTZ) or 2 hours (pilocarpine) and score the seizure severity using the Racine scale.[2] Record the latency to the first seizure and the duration of seizures.
-
EEG Monitoring (Optional): For more detailed analysis, surgically implant EEG electrodes prior to the experiment to record electrographic seizure activity.[2]
-
Data Analysis: Compare seizure scores, latencies, and durations between the treatment groups.
Data Presentation:
| Treatment Group | N | Latency to First Seizure (s) | Average Seizure Score (Racine Scale) | Seizure Incidence (%) |
| Vehicle + Saline | 10 | N/A | 0 | 0 |
| Vehicle + PTZ | 10 | |||
| This compound (Low Dose) + PTZ | 10 | |||
| This compound (Mid Dose) + PTZ | 10 | |||
| This compound (High Dose) + PTZ | 10 |
Neuroprotection in a Chronic Neurodegenerative Model
This protocol assesses the long-term neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
Protocol:
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
-
Treatment: Begin chronic administration of this compound or vehicle (e.g., via oral gavage or in drinking water) at an early symptomatic age.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at multiple time points during the treatment period.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Histopathological Analysis: Perform immunohistochemistry to quantify amyloid-beta plaque load and neuroinflammation (e.g., staining for Iba1 and GFAP).
-
Biochemical Analysis: Use ELISA or Western blotting to measure levels of soluble and insoluble amyloid-beta, as well as markers of synaptic integrity (e.g., synaptophysin, PSD-95).
-
Data Analysis: Compare behavioral performance, plaque load, neuroinflammation, and synaptic marker levels between the treatment groups.
Data Presentation:
| Treatment Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Amyloid Plaque Load (%) | Synaptophysin Levels (relative to control) |
| Wild-Type + Vehicle | ||||
| 5xFAD + Vehicle | ||||
| 5xFAD + this compound |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be critical for elucidating its therapeutic potential for the treatment of epilepsy and neurodegenerative disorders. The combination of in vitro mechanistic studies and in vivo efficacy models will provide a comprehensive understanding of this compound's pharmacological profile and support its further development as a novel therapeutic agent.
References
JW-65 as a Tool Compound for Studying Calcium Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3] As a member of the TRP superfamily of ion channels, TRPC3 is a non-selective cation channel that plays a crucial role in calcium homeostasis and neuronal excitability.[1][3] this compound, a modified pyrazole (B372694) compound, emerged as a significant improvement over its precursor, Pyr3, offering enhanced metabolic stability and a better safety profile without compromising its high potency and selectivity for TRPC3.[4] These characteristics make this compound an invaluable tool for investigating the physiological and pathological roles of TRPC3-mediated calcium signaling in various contexts, including neurological and cardiovascular diseases.[5]
Mechanism of Action
This compound exerts its effects by directly inhibiting the TRPC3 channel, thereby blocking the influx of calcium (Ca²⁺) into the cell. TRPC3 channels are key components of cellular calcium signaling pathways and can be activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC). Upon activation, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER), both store depletion and DAG can activate TRPC3 channels, leading to sustained Ca²⁺ entry from the extracellular space.
In pathological conditions, such as in certain neurodegenerative diseases, TRPC3 channels can be aberrantly upregulated, contributing to Ca²⁺ overload and subsequent cellular dysfunction.[4] this compound, by selectively blocking TRPC3, helps to restore normal intracellular Ca²⁺ levels and downstream signaling pathways, such as those mediated by Ca²⁺/calmodulin.[4]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea | N/A |
| Molecular Formula | C₁₈H₁₃Cl₂F₃N₄O₂ | [5] |
| Molecular Weight | 445.22 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 2763378-71-6 | [5] |
| Solubility | Soluble in DMSO (25 mg/mL with warming) | [5] |
Pharmacokinetic Properties of this compound (in mice)
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | [1][4] |
| Dose | 20 and 100 mg/kg | [1] |
| Plasma Half-life (t½) | 3.1 hours | [1][4] |
| Time to Max Plasma Concentration (Tmax) | 15-30 minutes | [1][4] |
| Brain-to-Plasma Ratio | ~0.3 (at 1 and 2 hours post-injection) | [1][4] |
Potency and Selectivity of this compound
Mandatory Visualizations
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of JW-65 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65 is a novel, central nervous system-permeable, and metabolically stable inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] TRPC3 channels are non-selective cation channels that play a significant role in regulating calcium homeostasis and neuronal excitability.[2] Dysregulation of TRPC3 has been implicated in the pathogenesis of several neurological disorders, including epilepsy and Alzheimer's disease. This compound has demonstrated neuroprotective and antiseizure effects in rodent models, making it a promising therapeutic candidate for these conditions.[1][3] These application notes provide a comprehensive overview of the long-term administration of this compound in rodent models, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the selective inhibition of TRPC3 channels.[1][2] In pathological conditions such as Alzheimer's disease, aberrantly upregulated TRPC3 contributes to Ca²⁺ overload, leading to synaptic dysfunction. This compound is understood to restore the impaired Ca²⁺/calmodulin-mediated signaling pathways, including calmodulin kinases CaMKII/IV and calcineurin (CaN).[3] This modulation of calcium signaling underlies its neuroprotective effects. In seizure models, the inhibition of TRPC3 by this compound has been shown to significantly reduce the frequency and severity of epileptic seizures in mice.[3]
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in adult male C57BL/6 mice following a single intraperitoneal (i.p.) injection.
| Parameter | Value | Conditions | Reference |
| Maximum Plasma Concentration (Cmax) | 156 ng/mL | 100 mg/kg, i.p. | [1] |
| Time to Maximum Concentration (Tmax) | 15 - 30 minutes | 100 mg/kg, i.p. | [1] |
| Plasma Half-life (t1/2) | 3.1 hours | 100 mg/kg, i.p. | [1] |
| Brain to Plasma Ratio | ~0.3 | 1 and 2 hours post-injection (100 mg/kg, i.p.) | [1] |
Antiseizure Efficacy of this compound in Rodent Models
This table presents the efficacy of this compound in two different chemically-induced seizure models in mice.
| Seizure Model | Animal Model | This compound Dose (i.p.) | Outcome | Reference |
| Pilocarpine-induced Status Epilepticus | Adult male C57BL/6 mice | 50 mg/kg (pretreatment) | Significantly impaired the initiation and development of seizures. | [2] |
| Pentylenetetrazole (PTZ)-induced Seizures | Adult male C57BL/6 mice | 20 mg/kg and 100 mg/kg | Dose-dependent reduction in the percentage of mice reaching myoclonic jerks and generalized tonic-clonic seizures. | [1] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a 5xFAD Mouse Model of Alzheimer's Disease
This protocol is a representative methodology for the chronic administration of this compound to assess its neuroprotective effects in a transgenic mouse model of Alzheimer's disease. While chronic treatment of 5xFAD mice with this compound has been mentioned in the literature, a detailed public protocol is not available.[3] Therefore, this protocol has been synthesized based on standard practices for long-term studies in this model.
1. Animal Model:
-
Species: Mouse
-
Strain: 5xFAD transgenic mice and wild-type littermates as controls.
-
Age: 3-4 months at the start of treatment.
-
Sex: Both males and females should be used, with sexes analyzed separately.
-
Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).
2. Drug Formulation:
-
Compound: this compound
-
Vehicle: A suitable vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low to minimize toxicity.
-
Preparation: Prepare the formulation fresh daily or weekly, depending on stability. Store at 4°C and protect from light.
3. Dosing and Administration:
-
Dosage: A dose of 10-20 mg/kg body weight is a suggested starting point, based on effective doses in acute studies. Dose-response studies may be necessary.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound. Oral gavage could be an alternative if oral bioavailability is adequate.
-
Frequency: Once daily.
-
Duration: 3-6 months.
4. Experimental Groups:
-
Group 1: 5xFAD mice receiving this compound.
-
Group 2: 5xFAD mice receiving vehicle.
-
Group 3: Wild-type mice receiving this compound.
-
Group 4: Wild-type mice receiving vehicle.
5. Outcome Measures (Endpoints):
-
Behavioral Testing (to be performed during the last month of treatment):
-
Morris Water Maze for spatial learning and memory.
-
Y-maze for working memory.
-
Open field test for locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis (at the end of the study):
-
ELISA for Aβ40 and Aβ42 levels in brain homogenates.
-
Western blotting for markers of synaptic plasticity (e.g., PSD-95, synaptophysin) and signaling pathways (e.g., p-CaMKII, calcineurin).
-
-
Histological Analysis (at the end of the study):
-
Immunohistochemistry for amyloid plaques (e.g., using 4G8 or 6E10 antibodies).
-
Staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Protocol 2: Evaluation of Antiseizure Effects of this compound in the Pilocarpine-Induced Seizure Model
This protocol details the methodology for assessing the acute antiseizure effects of this compound in a chemically-induced seizure model in mice.
1. Animal Model:
-
Species: Mouse
-
Strain: Adult male C57BL/6 mice.
-
Weight: 20-25 g.
-
Housing: Standard housing conditions.
2. Drug Formulation and Administration:
-
This compound Formulation: As described in Protocol 1.
-
Pilocarpine (B147212): 325 mg/kg, i.p.
-
Scopolamine (B1681570) Methyl Nitrate: 1 mg/kg, i.p. (to reduce peripheral cholinergic effects), administered 30 minutes before pilocarpine.
-
This compound Administration: 50 mg/kg, i.p., administered 30 minutes before pilocarpine.
3. Experimental Procedure:
-
Administer scopolamine methyl nitrate.
-
30 minutes later, administer this compound or vehicle.
-
30 minutes after this compound/vehicle administration, inject pilocarpine.
-
Immediately after pilocarpine injection, begin behavioral observation for seizure activity for at least 2 hours.
-
Seizure severity can be scored using the Racine scale.
4. Outcome Measures:
-
Latency to the first seizure.
-
Severity of seizures (Racine score).
-
Percentage of animals exhibiting status epilepticus.
-
Duration of seizure activity.
Visualizations
References
Troubleshooting & Optimization
Improving JW-65 solubility for in vitro assays
Welcome to the technical support center for JW-65. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound has a solubility of up to 25 mg/mL in DMSO.[1] To achieve this concentration, it is advised to use ultrasonic treatment and warm the solution to 60°C.[1] It is also important to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact the solubility of the compound.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay. The compound may be exceeding its aqueous solubility limit.
-
Use a Serial Dilution Method: Instead of a single large dilution from your concentrated DMSO stock, perform a series of intermediate dilutions in your aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.[2]
-
Minimize the Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity, although some robust cell lines may tolerate up to 1%.[3][4] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3]
-
Pre-warm the Aqueous Buffer: Gently warming your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.[2]
Q3: Can I use co-solvents to improve the solubility of this compound in my in vitro assay?
A3: Yes, using a co-solvent system can be an effective strategy, particularly for cell-free assays. For a study involving in vivo administration in mice, a formulation of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline was used to solubilize this compound.[5] For in vitro assays, incorporating a small percentage of a water-miscible organic co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) into your aqueous buffer may enhance solubility.[3] It is crucial to test the tolerance of your specific assay or cell line to the chosen co-solvent and its final concentration.
Q4: How should I store my this compound stock solutions?
A4: Proper storage is essential to maintain the stability and activity of this compound.
-
DMSO Stock Solutions: For long-term storage, it is recommended to store concentrated stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by the DMSO.[4]
-
Solid Form: As a solid, this compound should be stored in a cool, dark, and dry place.[4]
-
Aqueous Working Solutions: Due to lower stability in aqueous media, it is strongly recommended to prepare working solutions fresh for each experiment from the frozen DMSO stock.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in DMSO Stock | The solubility limit in DMSO has been exceeded. | Do not exceed a concentration of 25 mg/mL. Use sonication and gentle warming (up to 60°C) to aid dissolution.[1] Use fresh, anhydrous DMSO.[1] |
| Precipitation Upon Dilution | "Fall-out" from the concentrated DMSO stock into the aqueous buffer. | Lower the final concentration of this compound. Use a serial dilution method instead of a single large dilution.[2] Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%).[3] |
| Inconsistent Assay Results | Poor solubility leading to variable effective concentrations. Compound degradation. | Prepare fresh working solutions for each experiment.[4] Visually inspect all solutions for precipitation before use. Centrifuge plates before reading if slight precipitation is suspected. |
| Cell Toxicity Observed | The final concentration of DMSO is too high for the cell line. | Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cells (typically <0.5%).[3] |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 25 mg/mL (56.15 mM) | Requires sonication and warming to 60°C for optimal dissolution.[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to final working concentrations in an aqueous buffer or cell culture medium with minimal precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Ultrasonic bath
-
Water bath or heating block set to 60°C
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Methodology:
-
Preparation of 10 mM Stock Solution in DMSO: a. Accurately weigh the required amount of this compound powder (Molecular Weight: 445.22 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound, add 224.6 µL of DMSO). c. To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes. d. If the compound is not fully dissolved, warm the solution in a 60°C water bath for 5-10 minutes, vortexing intermittently.[1] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][4]
-
Preparation of Working Solutions in Aqueous Buffer/Medium: a. Determine the final concentrations of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed to achieve the highest desired concentration, ensuring the final DMSO concentration does not exceed the tolerance of your cells (typically ≤0.5%).[3] c. Serial Dilution Method: i. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. ii. Prepare a series of intermediate dilutions of the stock solution in your pre-warmed aqueous buffer or cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:10 dilution of the 10 mM stock into the medium (to get 1 mM in 10% DMSO), followed by a 1:100 dilution of this intermediate solution into the final medium. iii. Vortex gently after each dilution step. d. Prepare all working solutions fresh immediately before adding them to your assay.[4]
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: The inhibitory action of this compound on the TRPC3 signaling pathway.
References
JW-65 stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the novel TRPC3 inhibitor, JW-65, in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound.[1] Here are several steps you can take to address this:
-
Decrease the final concentration: this compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may help identify the optimal range for this compound's solubility.[1]
-
Use a different solvent system: Consider a co-solvent system, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your formulation to improve solubility.
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical to maintaining the integrity and stability of this compound.
-
Solid Form: When stored as a solid, this compound is generally stable at room temperature, but it is best practice to keep it in a cool, dark, and dry place.[2]
-
Stock Solutions: For long-term storage, it is recommended to store this compound as concentrated stock solutions in a dry, aprotic solvent like DMSO at -20°C or -80°C.[2][3] Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can lead to degradation and water absorption by the solvent.[1][2]
-
Aqueous Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment from the frozen stock. Due to lower stability in aqueous media, it is not recommended to store pyrazole (B372694) compounds in buffer for extended periods.[2]
Q3: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A3: To confirm degradation, you can perform a time-course experiment. Measure the activity or concentration of this compound at different time points after its addition to the assay medium. A decrease in activity or the appearance of new peaks in an HPLC analysis over time can indicate instability.[1] A forced degradation study can also help identify the primary degradation pathways.[4]
Q4: What are the common degradation pathways for pyrazole compounds like this compound?
A4: Pyrazole compounds can be susceptible to several degradation pathways:
-
Hydrolysis: This is common for derivatives containing ester functional groups, especially under acidic or basic conditions.[4]
-
Oxidation: The pyrazole ring itself is relatively resistant, but the overall molecule can be degraded by oxidizing agents, dissolved oxygen, or light exposure.[4][5]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Precipitation in aqueous buffer | - Exceeded solubility limit- Inappropriate solvent concentration- Unfavorable pH | - Lower the final concentration of this compound.- Optimize the DMSO co-solvent percentage (not exceeding 0.5-1% in final assay).- Test a range of pH values for your buffer.- Gently warm the solution or use sonication to aid dissolution.[2] |
| Inconsistent or lower-than-expected bioactivity | - Compound degradation- Inaccurate stock concentration- Precipitation in assay plate | - Prepare fresh working solutions for each experiment.[2]- Confirm the purity and concentration of your stock solution (e.g., via HPLC).- Visually inspect assay plates for any precipitation.- Perform a vehicle control to rule out solvent effects. |
| Color change in solution | - Oxidative degradation | - Use high-purity, degassed solvents.[5]- Store solutions protected from light (e.g., in amber vials).[3]- Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.[4] |
| Appearance of new peaks in HPLC analysis | - Chemical degradation of this compound | - Conduct a forced degradation study to identify potential degradants.[4][5]- Use LC-MS to determine the molecular weight of the new peak(s) to help identify the degradation product.[5] |
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical pyrazole compound with properties similar to this compound. This data is intended as a general guide for experimental design.
Table 1: Kinetic Solubility of a this compound Analog in Various Buffers
| Buffer System | pH | Maximum Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 |
| MES Buffer | 6.0 | 25 |
| Tris Buffer | 8.0 | 10 |
| Citrate Buffer | 5.0 | 30 |
Table 2: Chemical Stability of a this compound Analog in PBS (pH 7.4) at 37°C
| Time (hours) | Percent Remaining (via HPLC) |
| 0 | 100% |
| 2 | 95% |
| 6 | 88% |
| 12 | 75% |
| 24 | 60% |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final this compound concentrations with a consistent 2% DMSO.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual and Instrumental Analysis: Visually inspect each well for signs of precipitation. For a quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[1]
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Prepare Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method. The peak area of this compound at each time point is compared to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Below are diagrams to illustrate key concepts related to this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of TRPC3 and the inhibitory action of this compound.
References
Optimizing JW-65 dosage for maximum antiseizure effect
JW-65 Antiseizure Research Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the dosage of this compound for its maximum antiseizure effect. The information is compiled from recent preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective pyrazole (B372694) compound that functions as an inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] TRPC3 channels regulate calcium homeostasis and contribute to neuronal excitability.[1][2] By inhibiting these channels, this compound represents a potential antiseizure strategy through a novel mechanism of action distinct from many conventional anticonvulsants that modulate voltage-gated sodium, calcium, or potassium channels.[1][3] It was developed as a chemical analog of a previous TRPC3 inhibitor, Pyr3, but with improved metabolic stability and safety.[2][4]
Q2: What is the primary evidence for this compound's antiseizure effect?
A2: Preclinical studies in mouse models have demonstrated that this compound has a potent, dose-dependent antiseizure action.[1][2] It has been shown to be effective in both the pilocarpine (B147212) and pentylenetetrazole (PTZ) induced seizure models.[1][2] In these studies, this compound significantly impaired the initiation of seizures, mitigated the progression of established seizures, and reduced susceptibility to chemically-induced seizures.[1][2] Its efficacy has been compared to the conventional anticonvulsant, phenytoin.[1]
Q3: What are the known pharmacokinetic properties of this compound?
A3: In mice, this compound has shown adequate plasma half-life and brain penetration, which are crucial properties for a centrally acting therapeutic. After a systemic dose (100 mg/kg, i.p.), the plasma concentration peaks around 15-30 minutes. It has a reported plasma half-life of 3.1 hours and a brain-to-plasma ratio of approximately 0.3, justifying its use for CNS conditions.[1]
Q4: Has dose-dependency been established for this compound?
A4: Yes, the antiseizure effects of this compound are dose-dependent.[1] For instance, in the PTZ model, a high dose of 100 mg/kg substantially delayed the onset of generalized tonic-clonic seizures (GTCS), while a lower dose of 20 mg/kg did not have a significant effect on GTCS latency, though it did delay myoclonic jerks (MJ).[1] Similarly, studies in genetically epilepsy-prone rats showed that even low doses (5-40 mg/kg) significantly decreased the occurrence of seizures.[5]
Q5: Is the effect of this compound specific to certain seizure models?
A5: The antiseizure effects of this compound do not appear to be model-specific. It has shown efficacy in the pilocarpine model and the PTZ model.[1] Since PTZ is a GABA receptor antagonist that induces seizures through a different mechanism than pilocarpine, the effectiveness of this compound in both models suggests a robust and potentially broad antiseizure action.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected antiseizure effect at a given dose.
-
Possible Cause 1: Pharmacokinetic Variability.
-
Troubleshooting Step: Verify the timing of drug administration relative to seizure induction. This compound plasma concentration peaks 15-30 minutes post-injection.[1] Ensure the seizure-inducing agent is administered when this compound is expected to be at its maximum effective concentration in the brain.
-
-
Possible Cause 2: Drug Preparation and Vehicle.
-
Troubleshooting Step: Ensure this compound is fully solubilized in the vehicle. The published vehicle composition is 10% DMSO, 40% polyethylene (B3416737) glycol 300, 10% Tween 80, and 40% saline.[6] Improper solubilization can lead to inaccurate dosing.
-
-
Possible Cause 3: Animal Model Sensitivity.
-
Troubleshooting Step: Seizure thresholds can vary between animal strains, sexes, and ages. A dose effective in one context may be less effective in another. For example, female genetically epilepsy-prone rats were found to be more responsive to this compound than males.[5] Consider running a preliminary dose-response curve in your specific animal model to establish the optimal dose range.
-
Issue 2: Observed toxicity or adverse effects in experimental animals.
-
Possible Cause 1: Dose is too high.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Although considered a selective TRPC3 inhibitor, this compound may have non-negligible blocking effects on TRPC6 and TRPC7 channels.[4] If unexpected physiological changes are observed, consider if they could be related to the inhibition of these other channels. Review literature on TRPC6/7 channel function for potential insights.
-
Issue 3: Difficulty replicating published seizure latency or severity scores.
-
Possible Cause 1: Differences in Seizure Scoring.
-
Troubleshooting Step: Ensure your lab's method for scoring behavioral seizures (e.g., a modified Racine scale) is consistent with the methodology in the cited studies.[1] Video recording and blinded scoring are essential to reduce bias and increase reproducibility.
-
-
Possible Cause 2: Subtleties in Seizure Induction Protocol.
-
Troubleshooting Step: The dose and administration route of the chemoconvulsant (pilocarpine, PTZ) are critical. For example, the published PTZ protocol uses approximately 80 mg/kg administered subcutaneously (s.c.), while pilocarpine protocols use higher doses (220-250 mg/kg, i.p.) and may include pretreatment with methylscopolamine to reduce peripheral effects.[6] Adhere strictly to the published induction protocols.
-
Data Presentation: Summary of Preclinical Studies
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Dose | 100 mg/kg, i.p. | Adult C57BL/6 mice | [1] |
| Time to Peak Plasma Conc. | 15-30 minutes | Single systemic dose | [1] |
| Peak Plasma Concentration | ~156 ng/mL | Single systemic dose | [1] |
| Plasma Half-life (t½) | 3.1 hours | Single systemic dose | [1] |
| Brain to Plasma Ratio | ~0.3 | At 1 and 2 hours post-injection |[1] |
Table 2: Dose-Dependent Antiseizure Effects of this compound in the PTZ Model
| Treatment Group | Latency to First Myoclonic Jerk (MJ) | Latency to First Generalized Tonic-Clonic Seizure (GTCS) | % of Mice Reaching MJ | Source |
|---|---|---|---|---|
| Vehicle | Baseline | Baseline | 100% | [1] |
| This compound (20 mg/kg, i.p.) | Significantly increased vs. Vehicle | No significant effect | Reduced vs. Vehicle | [1] |
| This compound (100 mg/kg, i.p.) | Significantly increased vs. Vehicle | Significantly increased vs. Vehicle | Reduced vs. Vehicle | [1] |
| Phenytoin (40 mg/kg, i.p.) | Significantly increased vs. Vehicle | No significant effect | Reduced vs. Vehicle |[1] |
Experimental Protocols
Protocol 1: PTZ-Induced Seizure Model for Efficacy Testing
-
Animal Preparation: Use adult C57BL/6 mice, housed under standard conditions. Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 10% Tween 80, 40% saline).
-
Administer the desired dose of this compound (e.g., 20, 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Seizure Induction:
-
30 minutes after this compound or vehicle injection, administer pentylenetetrazole (PTZ) at a dose of ~80 mg/kg via subcutaneous (s.c.) injection.
-
-
Behavioral Observation:
-
Immediately after PTZ injection, place the mouse in an observation chamber.
-
Record the animal's behavior for at least 30 minutes.
-
Measure the latency (in seconds) to the first myoclonic jerk (MJ) and the first generalized tonic-clonic seizure (GTCS).
-
Score seizure severity using a standardized scale (e.g., modified Racine scale).
-
All observations should ideally be video-recorded and scored by an observer blinded to the treatment groups.
-
-
Data Analysis: Compare latencies and seizure scores between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test, ANOVA).[1][6]
Protocol 2: Pilocarpine-Induced Seizure Model (Post-Treatment Paradigm)
-
Animal Preparation: Use adult C57BL/6 mice.
-
Pre-Induction Treatment:
-
Administer methylscopolamine and terbutaline (B1683087) (2 mg/kg each, i.p.) to limit the peripheral cholinergic effects of pilocarpine.
-
-
Seizure Induction:
-
30 minutes after the pre-treatment, administer pilocarpine (220 mg/kg, i.p.) to induce seizures.
-
-
Observation and Drug Administration:
-
Monitor the mice continuously for behavioral signs of seizures.
-
Once an early-stage seizure is established (e.g., Stage 2 on the Racine scale, typically ~15 minutes post-pilocarpine), administer a single dose of this compound (100 mg/kg, i.p.) or vehicle.
-
-
Monitoring and Data Collection:
-
Continue to monitor behavioral seizures for up to 2-4 hours, scoring them at regular intervals (e.g., every 5 minutes).
-
If available, use time-locked video-electroencephalography (EEG) to record electrographic seizures. Count EEG spikes over specified time intervals (e.g., 1h, 2h, 4h post-pilocarpine).[7]
-
-
Data Analysis: Compare behavioral seizure scores and EEG spike counts between the vehicle and this compound groups to determine if this compound mitigates seizure progression.[1][6]
Visualizations
Caption: Proposed mechanism of action for this compound's antiseizure effect.
Caption: Experimental workflow for the PTZ-induced seizure model.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Pharmacologically targeting transient receptor potential channels for seizures and epilepsy: Emerging preclinical evidence of druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of JW-65 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JW-65. The information is designed to help anticipate and address potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] TRPC3 is a non-selective cation channel involved in regulating intracellular calcium concentration, which plays a crucial role in neuronal excitability.[1] The neuroprotective effects of this compound are primarily mediated by the restoration of Ca²⁺/calmodulin-mediated signaling pathways that can be impaired in neurodegenerative conditions.[1]
Q2: this compound is described as a "selective" TRPC3 inhibitor. What does this selectivity imply?
The selectivity of this compound indicates that it has a higher affinity and inhibitory potency for the TRPC3 channel compared to other proteins. It was developed as a more stable and safer analog of a previous TRPC3 inhibitor, Pyr3.[2][3] However, as with any small molecule inhibitor, "selective" does not mean "specific," and there is still potential for off-target interactions, particularly at higher concentrations.
Q3: What are the known or potential off-target effects of this compound?
Based on available information and the characteristics of its chemical class (pyrazole derivatives), the following are potential off-target effects to consider:
-
STIM-Orai1 Channel Inhibition: this compound may inhibit STIM-Orai1 mediated calcium entry with a potency similar to its precursor, Pyr3.[1] This is a significant consideration as STIM-Orai1 channels are key components of store-operated calcium entry (SOCE) in many cell types.[4][5]
-
Cannabinoid Receptor Modulation: There are indications that this compound may modulate cannabinoid receptors.[1] The precise nature and affinity of this interaction require further characterization.
-
Cross-reactivity with other TRP Channels: While designed to be selective for TRPC3, small molecule inhibitors of TRP channels can sometimes exhibit activity against other members of the TRP channel family. Researchers should consider the expression of other TRP channels in their experimental system.
-
Kinase Inhibition: The pyrazole (B372694) scaffold is a common feature in many kinase inhibitors. Therefore, it is conceivable that this compound could interact with various protein kinases. A comprehensive kinome scan would be necessary to identify any such interactions.
Q4: What are the initial signs in my experiment that might suggest an off-target effect of this compound?
Several observations in your experiments could point towards potential off-target effects:
-
Phenotype not consistent with TRPC3 knockout/knockdown: If the cellular or physiological effects you observe with this compound treatment are significantly different from those reported with genetic silencing of TRPC3, it may indicate that another target is being modulated.
-
Unusual dose-response curve: A biphasic or unusually steep dose-response curve might suggest the engagement of multiple targets with different affinities.
-
Unexpected cellular toxicity: If you observe cell death or other signs of toxicity at concentrations where you expect selective TRPC3 inhibition, this could be due to off-target effects.
-
Discrepancies with other TRPC3 inhibitors: If another structurally distinct TRPC3 inhibitor does not reproduce the same phenotype as this compound, this could point to off-target effects specific to this compound's chemical structure.
Troubleshooting Guides
Issue: I am observing a cellular phenotype that I cannot definitively attribute to TRPC3 inhibition.
This is a common challenge when working with small molecule inhibitors. The following troubleshooting workflow can help you dissect the on-target versus potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Data Presentation
Table 1: Summary of Potential Off-Target Interactions of this compound
| Target Class | Specific Target(s) | Reported/Potential Interaction | Evidence/Rationale |
| Ion Channels | STIM-Orai1 | Inhibition | This compound is reported to inhibit STIM-Orai1 channels with a potency similar to its precursor, Pyr3.[1] |
| Other TRP Channels (e.g., TRPV1, TRPV2) | Uncertain | Direct effects on TRPV1 and TRPV2 are not confirmed. Cross-reactivity within the TRP family is a possibility for TRPC inhibitors.[1] | |
| GPCRs | Cannabinoid Receptors | Modulation | This compound is suggested to more strongly modulate cannabinoid receptors than some TRP channels.[1] |
| Kinases | Various | Potential Inhibition | The pyrazole chemical scaffold is common in many kinase inhibitors. A kinome-wide screen would be required for confirmation. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Store-Operated Calcium Entry (SOCE) via STIM-Orai1
This protocol provides a general method to determine if this compound affects SOCE, which is primarily mediated by STIM-Orai1 channels.
Caption: Workflow for assessing effects on SOCE.
Protocol 2: General Workflow for Kinase Selectivity Profiling
To investigate potential off-target effects on protein kinases, a kinase selectivity screen is recommended. This can be performed through commercial services.
Caption: Workflow for kinome selectivity profiling.
Signaling Pathways
Diagram 1: Simplified TRPC3 and Potential Off-Target Calcium Signaling Pathways
This diagram illustrates the intended on-target pathway of this compound on TRPC3 and a potential off-target pathway through the inhibition of STIM1-Orai1 mediated store-operated calcium entry.
Caption: TRPC3 on-target and potential STIM1-Orai1 off-target pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STIM1 and Orai1 Mediate CRAC Channel Activity and are Essential for Human Glioblastoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with JW-65
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JW-65. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable antiseizure effects with this compound in our mouse model. What are the potential causes?
A1: Inconsistent antiseizure effects can stem from several factors. Based on published studies, this compound, a selective TRPC3 inhibitor, has demonstrated dose-dependent efficacy in reducing seizure susceptibility.[1][2] Key areas to investigate for variability include:
-
Drug Administration and Dosage: Ensure accurate and consistent dosing. This compound has been shown to be effective when administered intraperitoneally (i.p.).[1] Variability in injection technique can affect bioavailability.
-
Timing of Administration: The timing of this compound administration relative to seizure induction is critical. Studies have shown efficacy with both pre-treatment and post-treatment regimens in pilocarpine-induced seizure models.[1][2]
-
Animal Model and Seizure Induction: The method of seizure induction can influence outcomes. This compound has shown efficacy in both pilocarpine (B147212) and pentylenetetrazole (PTZ)-induced seizure models, suggesting it is not model-specific.[1][2] However, the severity and progression of seizures can vary between models and even between individual animals.
-
Pharmacokinetics: this compound has a plasma half-life of approximately 3.1 hours in mice and reaches maximum plasma concentration around 15-30 minutes after i.p. injection.[1][3] Ensure your experimental window aligns with the drug's pharmacokinetic profile.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a novel pyrazole (B372694) compound that acts as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] TRPC3 channels are involved in regulating calcium homeostasis and neuronal excitability.[2][3] By inhibiting TRPC3, this compound is thought to restore impaired Ca²⁺/calmodulin-mediated signaling pathways, which can be disrupted in pathological conditions.[3] This inhibition of TRPC3 channels has been shown to confer antiseizure effects.[1][2]
Q3: Can you provide a summary of the pharmacokinetic properties of this compound in mice?
A3: Yes, the pharmacokinetic data for this compound following a single 100 mg/kg intraperitoneal injection in adult male C57BL/6 mice is summarized below.
| Parameter | Value | Time Point(s) |
| Maximum Plasma Concentration (Cmax) | 156 ng/mL | 15-30 minutes post-injection |
| Plasma Half-life (t1/2) | 3.1 hours | N/A |
| Brain to Plasma Ratio | ~0.3 | 1 and 2 hours post-injection |
Q4: What are the key steps in the experimental protocol for evaluating this compound in a pilocarpine-induced seizure model?
A4: A detailed methodology for a pre-treatment study in a pilocarpine-induced seizure model in mice is provided in the "Experimental Protocols" section below. This includes details on animal preparation, drug administration, and seizure monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected efficacy | Suboptimal dosage | This compound's antiseizure effects are dose-dependent.[1][2] Consider performing a dose-response study to determine the optimal concentration for your model. |
| Inconsistent drug formulation | Ensure this compound is fully dissolved in the vehicle (e.g., 10% DMSO, 40% PEG400 in saline) before administration. | |
| High variability between subjects | Differences in animal weight and metabolism | Ensure accurate dosing based on individual animal weight. Age and sex-matched animals should be used to minimize metabolic variability. |
| Inconsistent seizure induction | Standardize the seizure induction protocol, including the dose and administration of the convulsant agent (e.g., pilocarpine, PTZ). | |
| No observable effect | Incorrect timing of administration | Review the pharmacokinetic data. Ensure that the experimental measurements are taken within the window of the drug's expected efficacy. |
| Degraded compound | Store this compound according to the manufacturer's instructions to prevent degradation. |
Experimental Protocols
Pilocarpine-Induced Seizure Model (Pre-treatment Study)
This protocol is adapted from published studies investigating the antiseizure effects of this compound.[1]
-
Animals: Adult male C57BL/6 mice.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Pre-treatment:
-
Administer methylscopolamine and terbutaline (B1683087) (2 mg/kg each in saline, i.p.) to reduce peripheral cholinergic effects.
-
After 15 minutes, administer this compound (e.g., 100 mg/kg, i.p.) or the vehicle control (e.g., 10% DMSO, 40% PEG400 in saline).
-
-
Seizure Induction:
-
After another 15 minutes, administer pilocarpine (250 mg/kg in saline, i.p.) to induce seizures.
-
-
Monitoring and Scoring:
-
Observe the animals continuously for behavioral seizures.
-
Score the seizure severity using a modified Racine scale.
-
For more detailed analysis, use time-locked electroencephalography (EEG) monitoring with synchronized video.
-
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Quantification of JW-65 in Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the concentration of the novel small molecule JW-65 in brain tissue. The methodologies and troubleshooting advice are based on established principles for small molecule quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in brain tissue?
The gold standard for quantifying small molecules like this compound in complex biological matrices such as brain tissue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3][4] This technique offers high sensitivity and selectivity, allowing for accurate measurement of low drug concentrations while minimizing interference from endogenous brain components.[1][5]
Q2: What are the critical first steps in processing brain tissue samples?
Proper collection and preparation of brain tissue are crucial for accurate analysis.[1][2][3] Immediately after collection, brain tissue should be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation of this compound. The first processing step is homogenization, which involves mechanically breaking down the tissue to release the analyte.[3][4]
Q3: How do I choose the right homogenization technique?
The choice of homogenization method depends on the number and size of your samples.[3] Common techniques include:
-
Bead beating: Effective for small to medium sample numbers and provides thorough tissue disruption.
-
Ultrasonication: Uses high-frequency sound waves to homogenize the tissue.
-
Rotating blade homogenizers (e.g., Ultra-Turrax): Suitable for larger sample volumes.[6]
Q4: What is a homogenization buffer and why is it important?
A homogenization buffer is a solution used to suspend the brain tissue during homogenization. Its composition is critical for efficient cell lysis and extraction of the analyte.[6][7] A typical buffer might contain salts, a buffering agent to maintain pH, and sometimes detergents to aid in cell membrane disruption.[7] However, detergents can interfere with LC-MS/MS analysis, so their use should be carefully evaluated.[7]
Q5: What is the purpose of sample extraction after homogenization?
The brain homogenate is a complex mixture containing proteins, lipids, and other molecules that can interfere with LC-MS/MS analysis, a phenomenon known as the "matrix effect".[3][8] Sample extraction, or "clean-up," is necessary to remove these interferences and isolate this compound. Common extraction techniques include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile (B52724), methanol) is added to precipitate proteins, which are then removed by centrifugation.[3]
-
Liquid-Liquid Extraction (LLE): Separates this compound from the aqueous homogenate into an immiscible organic solvent based on its solubility.[9][10][11]
-
Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent.[3][7]
Experimental Protocol: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters for this compound will be necessary.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Create a series of calibration standards by spiking known concentrations of this compound into blank brain homogenate.
-
Prepare QC samples at low, medium, and high concentrations in blank brain homogenate.
2. Brain Tissue Homogenization
-
Weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until no visible tissue clumps remain. Keep samples on ice throughout the process.
-
Centrifuge the homogenate to pellet any remaining solids.
3. Sample Extraction (Protein Precipitation followed by SPE)
-
To 100 µL of brain homogenate, standard, or QC, add 300 µL of cold acetonitrile containing an internal standard. (An internal standard, ideally a stable isotope-labeled version of this compound, is crucial for accurate quantification).[12]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge, depending on the properties of this compound) with methanol (B129727) and then water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove impurities.
-
Elute this compound with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC mobile phase.
4. LC-MS/MS Analysis
-
Inject the reconstituted sample onto a suitable LC column (e.g., a C18 reversed-phase column).[11]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[11]
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using optimized precursor-product ion transitions for this compound and the internal standard.[9]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the tissue samples and QCs by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal for this compound | Poor extraction recovery. | Optimize the extraction method (e.g., try a different SPE sorbent or LLE solvent). Ensure the pH of the sample is optimal for extraction. |
| Instability of this compound during sample processing.[13] | Keep samples on ice or at 4°C throughout the process. Investigate the stability of this compound at different pH values and temperatures. | |
| Suboptimal mass spectrometer settings. | Optimize the MRM transitions, collision energy, and other MS parameters for this compound. | |
| High Variability in Results | Inconsistent homogenization. | Ensure a standardized homogenization procedure is followed for all samples. Check that the tissue is completely homogenized. |
| Inconsistent extraction. | Automate liquid handling steps if possible. Ensure thorough mixing at each stage. | |
| Matrix effects (ion suppression or enhancement).[8] | Improve the sample clean-up procedure. Use a stable isotope-labeled internal standard. Dilute the sample if the concentration is high enough. | |
| Poor Peak Shape in Chromatography | Incompatible reconstitution solvent. | Reconstitute the final extract in a solvent that is weaker than the initial mobile phase. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Contaminated column or guard column. | Wash the column with a strong solvent. Replace the guard column. | |
| High Background Noise | Contaminated reagents or solvents. | Use high-purity, LC-MS grade solvents and reagents.[14] |
| Carryover from previous injections. | Implement a needle wash step with a strong solvent between injections. |
Quantitative Data Summary
The following table provides typical validation parameters for an LC-MS/MS method for small molecule quantification in brain tissue, based on regulatory guidelines.[10][11][15]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy and precision within ±20% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Extraction Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Internal standard should compensate for any significant ion suppression/enhancement |
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 8. uab.edu [uab.edu]
- 9. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Development and validation of a highly sensitive LC-MS/MS method for determination of brain active agent dianhydrogalactitol in mouse plasma and tissues: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
JW-65 half-life and dosing frequency adjustments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of JW-65, a novel and selective TRPC3 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on its half-life and dosing frequency adjustments.
Frequently Asked Questions (FAQs)
Q1: What is the established plasma half-life of this compound?
The plasma half-life of this compound has been determined to be approximately 3.1 hours in adult male C57BL/6 mice following a single intraperitoneal (i.p.) injection of 100 mg/kg.[1] Plasma concentrations of this compound peak around 15-30 minutes after injection and remain elevated for at least 2 hours.[2][3]
Q2: How does the half-life of this compound compare to other TRPC3 inhibitors like Pyr3?
This compound was developed as a metabolically more stable analog of Pyr3.[2][3] While Pyr3 has a very short half-life of less than 15 minutes in mouse, rat, and human liver microsomes, this compound exhibits a significantly longer half-life of over 4 hours in the same in vitro systems.[2] This improved stability translates to a more sustained presence in vivo, as demonstrated by its ~3-hour plasma half-life in mice.[2]
Q3: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[2][3] TRPC3 is a non-selective cation channel that plays a crucial role in regulating calcium homeostasis and neuronal excitability.[1][2] By inhibiting TRPC3, this compound can modulate intracellular calcium levels, which has been shown to have neuroprotective and antiseizure effects.[2][3]
Dosing Frequency Adjustments
Q4: How should I determine the optimal dosing frequency for my in vivo experiments?
The optimal dosing frequency for this compound depends on the specific goals of your experiment. Based on its 3.1-hour half-life in mice, the following general guidelines can be considered:
-
For acute effect studies: A single dose administered 15-30 minutes before the experimental challenge is likely sufficient, as this is the time to reach maximum plasma concentration.[2][3]
-
To maintain relatively stable plasma concentrations: Dosing every 3-4 hours (approximately one half-life) would prevent large fluctuations in plasma levels.
-
For chronic studies aiming for steady-state concentrations: It generally takes about five half-lives to reach a steady state.[4] Therefore, consistent dosing for at least 15.5 hours would be required to approach steady-state levels of this compound. A dosing interval of every 6-8 hours (two to three half-lives) could be a practical starting point for chronic studies, with adjustments based on observed efficacy and any potential for adverse effects.
Q5: Should I adjust the dose or the dosing frequency to achieve higher exposure?
Both dose and dosing frequency can be adjusted to modify drug exposure. Increasing the dose will result in a higher peak plasma concentration (Cmax), while increasing the dosing frequency (i.e., shortening the interval between doses) will lead to higher trough concentrations and a more rapid approach to steady-state. The choice between these strategies depends on whether the desired pharmacological effect is driven by peak concentration or sustained exposure. For a compound with a relatively short half-life like this compound, more frequent dosing may be necessary to maintain a therapeutic level above a certain threshold.
Troubleshooting Guide
Q6: I am not observing the expected efficacy in my in vivo experiment. What are some potential issues related to this compound dosing?
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | The dosing frequency is too low for the experimental paradigm, leading to drug concentrations falling below the effective threshold between doses. | Based on the 3.1-hour half-life, consider reducing the dosing interval. For example, if dosing once daily, switch to twice or three times daily dosing. |
| The administered dose is too low to achieve a therapeutic concentration in the target tissue. | The effective dose can be model-dependent. While 100 mg/kg has been shown to be effective in seizure models, dose-response studies are recommended to determine the optimal dose for your specific application.[2] | |
| Poor Compound Solubility/Stability in Formulation | This compound may have precipitated out of the vehicle solution, leading to an inaccurate administered dose. | The published formulation is 10% DMSO + 40% PEG 300 + 10% Tween 80 + 40% saline.[2] Ensure all components are fully dissolved and the solution is clear before administration. Prepare the formulation fresh for each experiment if stability is a concern. |
| Variability in Drug Absorption | The intraperitoneal (i.p.) route of administration can sometimes lead to variability in absorption between animals. | Ensure consistent injection technique. Consider alternative routes of administration if variability persists, although this may require re-characterization of the pharmacokinetics. |
Q7: I am observing unexpected toxicity in my study. How can I address this?
| Potential Issue | Possible Cause | Troubleshooting Steps |
| High Peak Plasma Concentrations | The administered dose is too high, leading to off-target effects or exaggerated pharmacology. | Reduce the dose and conduct a dose-response study to find a balance between efficacy and toxicity. |
| Drug Accumulation with Frequent Dosing | In a chronic study, the dosing interval may be too short, leading to drug accumulation and potential toxicity over time. | Increase the dosing interval to allow for more complete drug clearance between doses. Monitor for signs of toxicity closely, especially during the initial dosing periods. |
| Vehicle-Related Toxicity | The vehicle used to dissolve this compound may be causing adverse effects. | Administer a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Plasma Half-life (t½) | ~3.1 hours | C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 15-30 minutes | C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | [2][3] |
| Peak Plasma Concentration (Cmax) | 156 ng/mL | C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | [2][3] |
| Brain to Plasma Ratio | ~0.3 (at 1 and 2 hours post-injection) | C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Methodology for Determining the Plasma Half-life of this compound
The pharmacokinetic properties of this compound were determined in adult male C57BL/6 mice (8-10 weeks old).[2]
-
Compound Formulation and Administration: this compound was formulated in a vehicle consisting of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.[2] A single dose of 100 mg/kg was administered via intraperitoneal (i.p.) injection.[2]
-
Sample Collection: Blood samples were collected from the saphenous vein at multiple time points post-administration: 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.[2]
-
Sample Analysis: Plasma was separated from the blood samples. The concentration of this compound in the plasma was quantified using liquid chromatography-mass spectrometry (LC-MS).[2]
-
Data Analysis: The plasma concentration-time data was used to calculate the pharmacokinetic parameters, including the plasma half-life.[2]
Mandatory Visualization
References
Overcoming JW-65 delivery challenges in CNS studies
Welcome to the technical support center for JW-65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the delivery of this compound to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Why am I observing low or inconsistent brain concentrations of this compound? | Poor Blood-Brain Barrier (BBB) Penetration: Although this compound is designed to be CNS-permeable, individual animal physiology can vary. The BBB actively restricts the entry of many compounds.[1] | Optimize Formulation and Administration: - Ensure the formulation is prepared correctly as described in the experimental protocols. The use of solubilizing agents like DMSO and PEG 300 is critical.[2] - Consider alternative administration routes if intraperitoneal (i.p.) injection is not yielding desired results, although i.p. has been shown to be effective.[2] |
| P-glycoprotein (P-gp) Efflux: this compound, like other small molecules, could be a substrate for efflux transporters at the BBB, which actively pump the compound out of the brain. | Co-administration with P-gp Inhibitors: - In preclinical models, co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can help determine if efflux is a significant factor. This should be done in a carefully controlled experiment. | |
| Rapid Metabolism: While this compound is more stable than its precursor, it still undergoes metabolism.[2] | Pharmacokinetic Analysis: - Conduct a full pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life in your specific animal model and strain.[2] | |
| 2. I am not observing the expected therapeutic effect (e.g., seizure reduction) despite administering the recommended dose. | Insufficient Target Engagement: The concentration of this compound at the TRPC3 channel in the specific brain region of interest may not be sufficient to elicit a biological response. | Dose-Response Study: - Perform a dose-escalation study to determine the optimal therapeutic dose for your specific model. Doses up to 100 mg/kg have been used in mice.[2] Confirm Target Engagement: - If possible, use techniques like positron emission tomography (PET) with a radiolabeled tracer or ex vivo tissue analysis to confirm that this compound is binding to TRPC3 in the brain. |
| Timing of Administration: The therapeutic window for this compound's effect might be narrow in your experimental paradigm. | Vary Administration Time: - Adjust the timing of this compound administration relative to the induction of the pathological event (e.g., seizure induction). Pre-treatment has been shown to be effective.[2] | |
| 3. I am observing signs of toxicity or adverse effects in my animals. | Formulation Issues: The vehicle used for solubilizing this compound (e.g., DMSO, PEG 300, Tween 80) can have its own toxicity at high concentrations. | Vehicle Control Group: - Always include a vehicle-only control group to distinguish between the effects of this compound and the formulation components. Optimize Formulation: - If toxicity is suspected from the vehicle, try to reduce the concentration of the excipients while maintaining this compound solubility. |
| Off-Target Effects: Although this compound is a selective TRPC3 inhibitor, high concentrations could lead to off-target effects. | Dose Reduction: - If toxicity is observed at higher doses, reduce the dose to the lowest effective concentration determined from your dose-response studies. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what is its mechanism of action in the CNS? | This compound is a novel, CNS-permeable, and stable inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[2] Its primary mechanism in the CNS is the restoration of impaired Ca²⁺/calmodulin-mediated signaling pathways, which can become dysregulated in neurological disorders like Alzheimer's disease and epilepsy.[3] |
| 2. What are the key pharmacokinetic parameters of this compound in mice? | In adult male C57BL/6 mice, after a single intraperitoneal dose of 100 mg/kg, this compound exhibits a plasma half-life of approximately 3.1 hours. The brain-to-plasma ratio is about 0.3 at 1 and 2 hours post-injection, indicating that it can cross the blood-brain barrier.[2] |
| 3. How should I prepare and administer this compound for in vivo studies? | This compound can be formulated for intraperitoneal (i.p.) injection in a vehicle containing 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.[2] For detailed steps, please refer to the Experimental Protocols section. |
| 4. What are the expected outcomes of successful this compound delivery in a seizure model? | In a pilocarpine-induced seizure model in mice, successful delivery and action of this compound should lead to a significant reduction in seizure severity, an increase in the latency to seizures, and a decrease in the number of animals experiencing severe seizures.[2] |
| 5. How can I assess the blood-brain barrier permeability of this compound in my own lab? | A common method is to perform a pharmacokinetic study where you measure the concentration of this compound in both plasma and brain tissue at various time points after administration. The ratio of the concentration in the brain to that in the plasma provides an indication of BBB penetration.[2] A more detailed protocol for assessing BBB permeability using fluorescent tracers is also provided in the Experimental Protocols section, which can be adapted for this compound. |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Mice [2]
| Parameter | Value | Conditions |
| Dose | 100 mg/kg | Single intraperitoneal (i.p.) injection |
| Animal Model | Adult male C57BL/6 mice | |
| Plasma Half-life (t½) | 3.1 hours | |
| Time to Max Plasma Conc. (Tmax) | 15-30 minutes | |
| Max Plasma Concentration (Cmax) | 156 ng/mL | |
| Brain-to-Plasma Ratio | ~0.3 | At 1 and 2 hours post-injection |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound for In Vivo Mouse Studies[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for i.p. injection
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.
-
Dissolve the this compound powder in the vehicle solution by vortexing thoroughly until fully dissolved. The final concentration should be calculated based on the desired dose and an injection volume of 10 µL/g of body weight.
-
Administer the formulated this compound to mice via intraperitoneal (i.p.) injection.
Protocol 2: Assessment of Blood-Brain Barrier Permeability in Mice (Adapted for this compound)
This protocol is adapted from a general method for assessing BBB permeability using fluorescent tracers and can be modified for quantifying this compound.
Materials:
-
This compound formulated as described in Protocol 1
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Heparinized syringes for blood collection
-
Perfusion pump and sterile saline
-
Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) equipment for this compound quantification
Procedure:
-
Administer this compound to mice as described in Protocol 1.
-
At predetermined time points (e.g., 1 and 2 hours post-injection), anesthetize the mice.
-
Perform a cardiac puncture to collect blood into heparinized tubes.
-
Immediately following blood collection, perfuse the animals transcardially with cold sterile saline to remove blood from the brain vasculature.
-
Dissect the brain and weigh it.
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the brain homogenate to pellet cellular debris.
-
Collect the supernatant (brain lysate).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the concentration of this compound in the brain lysate and plasma samples using a validated LC-MS method.
-
Calculate the brain-to-plasma concentration ratio.
Mandatory Visualization
Caption: Signaling pathway of TRPC3 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound CNS delivery.
Caption: Troubleshooting logic for low this compound brain concentration.
References
Minimizing JW-65 toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TRPC3 inhibitor, JW-65, in long-term studies. The information is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate potential challenges during in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term administration of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity/Mortality | - Acute Toxicity: The dose may be too high for long-term administration, even if tolerated in short-term studies.- Vehicle Toxicity: The vehicle used for solubilizing this compound may have cumulative toxic effects.- Off-Target Effects: this compound may be interacting with unintended biological targets. | 1. Dose-Ranging Study: Conduct a sub-chronic dose-ranging study to determine the maximum tolerated dose (MTD) for the planned study duration.2. Vehicle Control: Ensure a robust vehicle-only control group is included in all experiments to isolate the effects of the vehicle.3. Monitor Vital Signs: Regularly monitor animal weight, food and water intake, and general clinical signs of distress.4. Histopathology: At the end of the study, or if animals are euthanized due to morbidity, perform comprehensive histopathological analysis of major organs. |
| High Variability in Efficacy Readouts | - Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.- Formulation Issues: Poor solubility or stability of the dosing solution leading to variable drug exposure.- Biological Variability: Inherent biological differences between individual animals. | 1. Standardize Dosing Procedure: Ensure all personnel are trained on the same, precise dosing technique (e.g., oral gavage, intraperitoneal injection).2. Formulation Analysis: Regularly check the concentration and homogeneity of the this compound dosing solution.3. Increase Sample Size: A larger number of animals per group can help to overcome individual biological variability.4. Pharmacokinetic (PK) Sub-study: Conduct a satellite PK study to correlate plasma/brain concentrations of this compound with efficacy. |
| Signs of Neurological Disturbances (e.g., ataxia, tremors) | - On-Target CNS Effects: As this compound is a CNS-permeant TRPC3 inhibitor, high doses may lead to exaggerated pharmacological effects. TRPC3 channels are involved in motor coordination. - Calcium Dysregulation: Inhibition of TRPC3 can alter calcium homeostasis, potentially impacting neuronal function. | 1. Dose Reduction: Lower the dose of this compound to see if the neurological signs diminish.2. Behavioral Monitoring: Implement a battery of behavioral tests to systematically assess motor coordination and neurological function.3. Electrophysiology: If feasible, conduct electrophysiological recordings in ex vivo brain slices to assess neuronal excitability. |
| Evidence of Organ Toxicity (e.g., elevated liver enzymes, kidney markers) | - Drug Metabolism: The liver is a primary site of drug metabolism, and long-term exposure could lead to hepatotoxicity.- Drug Excretion: The kidneys are crucial for drug excretion, and accumulation could lead to nephrotoxicity. | 1. Regular Blood Monitoring: Collect blood samples at regular intervals to monitor liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).2. Histopathology: At the conclusion of the study, perform detailed histopathological examination of the liver and kidneys.3. Consider Alternative Routes: If toxicity is route-dependent (e.g., IP injection causing local irritation), consider alternative administration routes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a long-term in vivo study with this compound?
A1: The optimal dose for long-term studies will depend on the animal model, disease state, and desired therapeutic effect. It is crucial to conduct a dose-ranging tolerability study prior to initiating a large-scale, long-term experiment. Based on published acute studies, doses around 100 mg/kg have been used in mice.[1] For chronic administration, a lower starting dose should be considered and escalated based on tolerability.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is a pyrazole (B372694) compound and may have limited aqueous solubility. A common approach for similar small molecules is to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a suitable vehicle for injection, such as a mixture of PEG 300, Tween 80, and saline.[2] It is critical to establish the maximum tolerated concentration of the vehicle in your animal model.
Q3: What are the expected on-target effects of this compound that I should monitor for?
A3: this compound is a selective inhibitor of TRPC3 channels, which are involved in calcium homeostasis and neuronal excitability.[3] Therefore, you should monitor for CNS-related effects. In preclinical models, this compound has demonstrated antiseizure effects.[1][3] Depending on your model, you might observe changes in locomotor activity or other behavioral parameters. The neuroprotective action of this compound is mediated by restoring Ca²⁺/calmodulin-mediated signaling pathways.[4]
Q4: What potential off-target toxicities should I be aware of?
Q5: How can I confirm that this compound is reaching the target tissue (brain)?
A5: this compound has been shown to have adequate brain penetration.[1][3] To confirm this in your specific study, you can conduct a pharmacokinetic (PK) analysis. This involves collecting plasma and brain tissue at various time points after dosing to measure the concentration of this compound using a suitable analytical method like LC-MS/MS.
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodents
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a baseline assessment of clinical signs for each animal.
-
Dosing: Administer this compound or vehicle according to the study plan. Ensure the dosing volume is appropriate for the animal's weight.
-
Daily Clinical Observations: Observe each animal daily for any signs of toxicity, including changes in posture, activity, breathing, and the presence of piloerection or rough coat.
-
Weekly Body Weight: Record the body weight of each animal at least once a week. Significant weight loss (e.g., >15-20% of baseline) may necessitate dose reduction or euthanasia.
-
Food and Water Intake: Monitor food and water consumption, as significant changes can be an early indicator of toxicity.
-
Interim Blood Collection: If the study design allows, collect blood samples (e.g., via tail vein or saphenous vein) at predetermined intervals for clinical pathology analysis (see Protocol 2).
-
Terminal Procedures: At the end of the study, collect a terminal blood sample and perform a gross necropsy. Collect major organs for histopathological analysis.
Protocol 2: Clinical Pathology Assessment
-
Blood Collection: Collect blood into appropriate tubes (e.g., EDTA tubes for complete blood count, serum separator tubes for clinical chemistry).
-
Sample Processing: Process the blood samples according to standard laboratory procedures to obtain plasma or serum.
-
Clinical Chemistry: Analyze serum or plasma for key markers of organ function.
-
Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney: Blood urea (B33335) nitrogen (BUN), creatinine.
-
-
Hematology: Analyze whole blood for a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group. Statistically significant changes may indicate organ toxicity.
Visualizations
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels suppresses seizure susceptibility in the genetically-epilepsy prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JW-65 Technical Support Center: Experimental Controls and Best Practices
Welcome to the technical support center for JW-65, a selective and potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) ion channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, best practices, and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, CNS-permeable pyrazole (B372694) compound that acts as a selective inhibitor of the TRPC3 channel.[1][2] Its primary mechanism of action is the restoration of calcium homeostasis by inhibiting upregulated or overactive TRPC3 channels, which are non-selective cation channels.[2] this compound was developed as an analog of the TRPC3 inhibitor Pyr3, with improved metabolic stability and a better safety profile.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years or at 4°C for up to two years.[4] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What are the typical working concentrations for in vitro and in vivo experiments?
A3:
-
In Vivo: In mouse models of seizures, this compound has been shown to be effective when administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[1][2]
Q4: Does this compound have any known off-target effects?
A4: Yes. Similar to its parent compound Pyr3, this compound has been shown to inhibit STIM1/Orai1-mediated calcium influx with comparable potency to its effect on TRPC3.[2][3] Researchers should consider this off-target activity when designing experiments and interpreting results.
Q5: What is a suitable negative control for experiments with this compound?
A5: The hydrolyzed, inactive form of the parent compound Pyr3, known as Pyr8, is an excellent candidate for a negative control in experiments involving this compound.[3] Pyr8 is structurally related to the active compound but does not inhibit TRPC3, allowing researchers to control for potential off-target or non-specific effects of the pyrazole scaffold.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in cell-based assays | Compound Precipitation: this compound, like many pyrazole compounds, has limited aqueous solubility. Adding a concentrated DMSO stock directly to aqueous media can cause it to precipitate. | - Prepare intermediate dilutions of the this compound stock solution in your cell culture medium. - Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including the vehicle control. - Visually inspect for precipitates after adding the compound to the medium. |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. | - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. | |
| Low TRPC3 Expression: The cell line being used may not express sufficient levels of TRPC3. | - Verify TRPC3 expression in your cell model using techniques like qPCR or Western blotting. - Consider using a cell line known to endogenously express TRPC3 or a heterologous expression system (e.g., HEK293 cells transfected with TRPC3). | |
| High background or variability in calcium imaging assays | Autofluorescence/Interference: Pyrazole compounds can sometimes exhibit intrinsic fluorescence or interfere with fluorescent dyes. | - Run a control experiment with this compound in the absence of cells to check for autofluorescence at the excitation/emission wavelengths of your calcium indicator. - Test different calcium indicators to find one with minimal interference. |
| Cell Health: Stressed or unhealthy cells can exhibit dysregulated calcium signaling. | - Ensure cells are healthy and within a consistent passage number range. - Minimize exposure to light during dye loading and imaging to reduce phototoxicity. | |
| Difficulty in obtaining stable patch-clamp recordings | Solvent Effects: High concentrations of DMSO can affect membrane integrity and ion channel function. | - Keep the final DMSO concentration in the recording solution at a minimum (ideally ≤0.1%). - Include a vehicle control with the same DMSO concentration to assess its effect on membrane properties. |
| "Run-down" of TRPC3 currents: TRPC3 channel activity can decrease over time in whole-cell patch-clamp configuration. | - Perform recordings promptly after establishing the whole-cell configuration. - Include a positive control agonist to ensure the channels are functional throughout the experiment. |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Species | Administration Route |
| Plasma Half-life (t½) | 3.1 hours | C57BL/6 Mice | 100 mg/kg, i.p. |
| Brain-to-Plasma Ratio (1 hr) | ~0.3 | C57BL/6 Mice | 100 mg/kg, i.p. |
| Brain-to-Plasma Ratio (2 hr) | ~0.3 | C57BL/6 Mice | 100 mg/kg, i.p. |
| Peak Plasma Concentration (Cmax) | 156 ng/mL | C57BL/6 Mice | 100 mg/kg, i.p. |
| Time to Peak Concentration (Tmax) | 15-30 minutes | C57BL/6 Mice | 100 mg/kg, i.p. |
Data summarized from Nagib et al., 2022.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol provides a general framework for assessing the effect of this compound on TRPC3-mediated calcium influx in a cell-based fluorescence assay.
Materials:
-
Cells expressing TRPC3 (e.g., HEK293-TRPC3 stable cell line)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
TRPC3 agonist (e.g., Oleoyl-2-acetyl-sn-glycerol - OAG)
-
Pyr8 (inactive analog for negative control)
-
DMSO
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Pyr8 in DMSO. Create a serial dilution of the compounds in a suitable buffer, ensuring the final DMSO concentration will be consistent and non-toxic to the cells (e.g., <0.5%).
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (typically 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the this compound, Pyr8, or vehicle control solutions to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Add the TRPC3 agonist (OAG) to stimulate calcium influx.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vivo Anticonvulsant Activity Assessment
This protocol is adapted from studies evaluating the antiseizure effects of this compound in a mouse model.
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)
-
Pilocarpine (B147212) or Pentylenetetrazole (PTZ) to induce seizures
-
Behavioral observation setup
-
EEG recording equipment (optional)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the study.
-
Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration for a 100 mg/kg dose.
-
Administration:
-
Pre-treatment: Administer this compound (100 mg/kg, i.p.) or vehicle to the mice. Wait for a sufficient time for the compound to reach its peak concentration in the brain (e.g., 30 minutes).
-
Post-treatment: Induce seizures first and then administer this compound or vehicle.
-
-
Seizure Induction: Administer a convulsant agent such as pilocarpine or PTZ according to an established protocol.
-
Behavioral Assessment: Observe and score the seizure severity using a standardized scale (e.g., the Racine scale) at regular intervals.
-
EEG Monitoring (Optional): If available, record electroencephalographic (EEG) activity to quantify seizure-like electrical activity in the brain.
-
Data Analysis: Compare the seizure scores, latency to seizure onset, and duration of seizures between the this compound-treated and vehicle-treated groups. For EEG data, analyze the frequency and amplitude of spike-wave discharges.
Mandatory Visualizations
Caption: Workflow for an in vitro calcium imaging assay using this compound.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of TRPC3 Inhibitors: JW-65 versus Pyr3
For researchers and drug development professionals investigating the role of the Transient Receptor Potential Canonical 3 (TRPC3) channel in various physiological and pathological processes, the choice of a selective inhibitor is a critical decision. This guide provides a comprehensive comparison of two prominent TRPC3 inhibitors, Pyr3 and its analog, JW-65. We will delve into their mechanisms of action, present comparative experimental data, and provide an overview of the methodologies used to evaluate their efficacy and selectivity.
At a Glance: Key Differences and Improvements
This compound was developed as a next-generation TRPC3 inhibitor, aiming to address some of the known liabilities of Pyr3, namely its metabolic instability and potential for toxicity.[1][2] While both compounds exhibit potent and selective inhibition of TRPC3, this compound was designed to have a superior pharmacokinetic profile, making it a more suitable candidate for in vivo studies.
Quantitative Comparison of this compound and Pyr3
The following tables summarize the available quantitative data for this compound and Pyr3, providing a clear comparison of their potency and pharmacokinetic properties.
Table 1: Potency against TRPC3
| Compound | IC50 (TRPC3-mediated Ca2+ influx) | Source |
| Pyr3 | 0.7 µM | [1][3][4][5][6] |
| This compound | Not explicitly stated, but described as having "similar potency" to Pyr3. | [1][7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Pyr3 | Source |
| Plasma Half-life (mice) | ~3.1 hours | < 15 minutes (in liver microsomes) | [8][9] |
| Brain-to-Plasma Ratio | ~0.3 (at 1 and 2 hours post-injection) | Not available | [8][9] |
| Metabolic Stability | Significantly improved | Low | [1][7][9] |
Mechanism of Action and Selectivity
Both this compound and Pyr3 are selective inhibitors of the TRPC3 channel, a non-selective cation channel that plays a crucial role in calcium signaling downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor activation.[10] TRPC3 is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.[10]
Pyr3 has been demonstrated to directly inhibit TRPC3 channels.[5][11] this compound, being a direct analog of Pyr3, is presumed to share this direct inhibitory mechanism.[1]
In terms of selectivity, Pyr3 is reported to be selective for TRPC3 over other TRPC family members.[5] However, it has been shown to inhibit Orai1, a component of the store-operated calcium entry (SOCE) pathway, with similar potency to its TRPC3 inhibition.[12][13] this compound is also reported to have a similar off-target effect on Orai1.[8][12]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize TRPC3 inhibitors, based on methodologies described in the cited literature.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to directly measure the ion currents flowing through TRPC3 channels in the cell membrane.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC3 are cultured on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a different ionic composition to establish a membrane potential.
-
Channel Activation: TRPC3 channels are activated by applying a TRPC3 agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to the extracellular solution.[5]
-
Inhibitor Application: After establishing a stable baseline current, the inhibitor (this compound or Pyr3) is perfused into the recording chamber at various concentrations.
-
Data Analysis: The inhibition of the TRPC3-mediated current is measured as a percentage reduction from the baseline current. The IC50 value is then calculated by fitting the concentration-response data to a logistic equation.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]) in response to channel activation and inhibition.
-
Cell Preparation and Dye Loading: Cells expressing TRPC3 (e.g., HEK293 or primary neurons) are grown on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Imaging Setup: The cells are imaged using a fluorescence microscope equipped with a system for alternating excitation wavelengths and recording emitted fluorescence.
-
Experimental Procedure:
-
Cells are initially perfused with a calcium-free buffer to establish a baseline fluorescence ratio.
-
A GPCR agonist (e.g., carbachol (B1668302) or ATP) is applied to activate PLC and deplete intracellular calcium stores, leading to an initial calcium release from the endoplasmic reticulum.[5]
-
Calcium is then re-introduced into the extracellular solution to measure calcium influx through plasma membrane channels, including TRPC3.
-
The experiment is repeated with pre-incubation of the cells with different concentrations of the inhibitor (this compound or Pyr3).
-
-
Data Analysis: The change in intracellular calcium concentration is calculated from the ratio of fluorescence intensities at the two excitation wavelengths. The inhibitory effect is quantified by comparing the peak calcium influx in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the context of this compound and Pyr3's function.
Caption: TRPC3 signaling pathway activation and inhibition.
Caption: General experimental workflow for inhibitor testing.
Conclusion
This compound represents a significant advancement over Pyr3 for in vivo applications due to its enhanced metabolic stability and favorable pharmacokinetic profile.[1][9] While both compounds are potent inhibitors of TRPC3, researchers should be mindful of their potential off-target effects on Orai1 channels.[8][12] The choice between this compound and Pyr3 will ultimately depend on the specific requirements of the experiment, with this compound being the superior choice for studies requiring systemic administration and prolonged target engagement. For in vitro studies where metabolic stability is less of a concern, Pyr3 remains a viable and well-characterized tool. This guide provides a foundational understanding to aid in the selection and application of these important pharmacological tools for TRPC3 research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TRPC3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JW-65 and Standard Anticonvulsant Efficacies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anticonvulsant candidate, JW-65, with established standard-of-care anticonvulsant drugs. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical models, and a summary of their known safety profiles. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed.
Introduction to this compound
This compound is a novel, selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1] This mechanism of action is distinct from the majority of currently marketed anticonvulsant drugs, which primarily target voltage-gated ion channels or modulate GABAergic and glutamatergic neurotransmission.[2][3] Preclinical studies have demonstrated that this compound possesses anticonvulsant properties, with an efficacy comparable to the established drug phenytoin (B1677684) in certain seizure models.[1] It is a modified pyrazole (B372694) compound designed for improved stability and safety compared to its predecessors.[1]
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of anticonvulsant drugs is intrinsically linked to their molecular mechanisms of action. This compound introduces a novel approach by targeting the TRPC3 channel, a component of the cellular calcium signaling pathway. In contrast, standard anticonvulsants modulate neuronal excitability through more established pathways.
Table 1: Mechanisms of Action of this compound and Standard Anticonvulsants
| Drug | Primary Mechanism of Action |
| This compound | Selective inhibitor of TRPC3 channels. |
| Phenytoin | Blocks voltage-gated sodium channels in their inactive state, preventing repetitive neuronal firing.[4][5] |
| Carbamazepine | Blocks voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes.[6] |
| Valproate | Multi-modal; enhances GABAergic transmission, blocks voltage-gated sodium channels, and may modulate T-type calcium channels.[2][7] |
| Levetiracetam (B1674943) | Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[8][9] |
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and the selected standard anticonvulsants.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of levetiracetam effects on pilocarpine-induced seizures: cholinergic muscarinic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levetiracetam ameliorates epileptogenesis by modulating the adenosinergic pathway in a kindling model of epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiseizure Effects of JW-65: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel TRPC3 inhibitor, JW-65, with established antiseizure medications (ASMs). The information presented is based on preclinical experimental data, offering insights into the efficacy and potential of this compound as a therapeutic agent for epilepsy.
Executive Summary
This compound, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, has demonstrated significant antiseizure effects in preclinical models. This guide summarizes the quantitative data from key studies, comparing its performance against standard ASMs like Phenytoin, Levetiracetam (B1674943), Carbamazepine (B1668303), and Valproic Acid. Detailed experimental protocols are provided to allow for replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding of this compound's mechanism of action and the methodologies used for its validation.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the antiseizure effects of this compound and other ASMs in two standard preclinical models of epilepsy: the pilocarpine-induced seizure model and the pentylenetetrazole (PTZ)-induced seizure model.
Table 1: Efficacy in the Pilocarpine-Induced Seizure Model in Mice
| Compound | Dosage | Effect on Seizure Latency | Effect on Seizure Severity/Frequency | Mortality Rate |
| This compound | 100 mg/kg (i.p.) | Significantly increased latency to behavioral seizures.[1] | Significantly reduced average and maximal seizure scores. Reduced the number of mice entering status epilepticus.[1] | Reduced, but not statistically significant (p=0.0983).[1] |
| Levetiracetam | 30-200 mg/kg (i.p.) | Increased latency of seizures.[2][3] | Decreased incidence of status epilepticus.[2][3] | Decreased death rate.[2][3] |
| Valproic Acid | 250 mg/kg (i.p.) | Significantly increased latency to seizure onset (from ~5.8 to ~14.4 mins when combined with lisinopril).[4] | Shifted 20% of animals from high to moderate/low seizure severity scores (when combined with lisinopril).[4] | Reduced from 52.6% to 20%.[4] |
| Carbamazepine | N/A | Data not available in a directly comparable format in the pilocarpine (B147212) mouse model from the provided results. One study in a rat model of KCNQ2 encephalopathy showed strong seizure reduction after 70 days.[5][6] | In a Kcnq2-DEE mouse model, 1 out of 12 treated mice had a seizure compared to 8 out of 13 vehicle-treated mice after 70 days.[5] | N/A |
Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
| Compound | Dosage | Effect on Seizure Latency | Effect on Seizure Severity/Frequency |
| This compound | 20 mg/kg & 100 mg/kg (i.p.) | Dose-dependently increased latency to generalized tonic-clonic seizures. | Dose-dependently reduced the percentage of mice reaching maximal seizure stages. |
| Phenytoin | 40 mg/kg & 75 mg/kg (i.p.) | Acute administration did not counteract seizures and in some cases prolonged them. Chronic treatment showed a decrease in seizure incidence. | |
| Valproic Acid | ~500-600 mg/kg/day (in drinking water) | Provided some seizure protection.[7] | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pilocarpine-Induced Seizure Model
This model induces status epilepticus and is widely used to study temporal lobe epilepsy.
Objective: To assess the ability of a compound to prevent or terminate seizures induced by the muscarinic acetylcholine (B1216132) receptor agonist, pilocarpine.
Protocol:
-
Animals: Adult male C57BL/6 mice are commonly used.[8]
-
Pre-treatment (optional): To reduce peripheral cholinergic effects, mice are pre-treated with a peripheral muscarinic antagonist such as scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.[8][9]
-
Compound Administration:
-
Pre-treatment regimen: The test compound (e.g., this compound at 100 mg/kg, i.p.) or vehicle is administered at a specified time before pilocarpine injection.[1]
-
Post-treatment regimen: Seizures are first induced with pilocarpine, and the test compound is administered after the onset of a specific seizure stage.
-
-
Seizure Induction: Pilocarpine is administered intraperitoneally (i.p.) at a dose of 300 mg/kg to induce seizures.[9][10] Some protocols use a ramping-up dosage of 100 mg/kg every 30-45 minutes until status epilepticus is observed to reduce mortality.[8]
-
Behavioral Observation: Mice are observed for a period of at least 2 hours following pilocarpine injection.[4] Seizure severity is scored using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear closure and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic forelimb convulsions
-
Stage 4: Generalized clonic seizures with falling
-
Stage 5: Generalized tonic-clonic seizures
-
Stage 6: Death[11]
-
-
Data Collection: Key parameters recorded include the latency to the first seizure, the severity of seizures over time, the number of animals reaching status epilepticus, and mortality rate.[1][4]
-
EEG Monitoring (optional): For more detailed analysis, electroencephalography (EEG) can be used to monitor brain electrical activity and quantify seizure activity.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to screen for drugs that can raise the seizure threshold.
Objective: To evaluate the ability of a compound to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.
Protocol:
-
Animals: Adult male mice are typically used.
-
Compound Administration: The test compound (e.g., this compound at 20 or 100 mg/kg, i.p.) or vehicle is administered at a specific time before PTZ injection.
-
Seizure Induction: PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a convulsive dose (e.g., 35 mg/kg, i.p. for kindling studies).[11]
-
Behavioral Observation: Animals are observed for a defined period (e.g., 30 minutes) after PTZ administration.[12] Seizure activity is scored based on a revised Racine scale specific for PTZ-induced seizures, which includes behaviors like immobilization, head nodding, forelimb myoclonus, and generalized tonic-clonic seizures.[11][13]
-
Data Collection: The primary endpoints are the latency to the onset of different seizure stages (e.g., myoclonic jerks, generalized tonic-clonic seizures) and the percentage of animals protected from each seizure type.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The available preclinical data suggests that this compound is a promising antiseizure agent with a novel mechanism of action targeting TRPC3 channels. Its efficacy in both the pilocarpine and PTZ models indicates a broad spectrum of potential activity. Further research, including direct, head-to-head comparative studies with a wider range of existing ASMs and investigations into its long-term efficacy and safety profile, is warranted to fully establish its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of levetiracetam effects on pilocarpine-induced seizures: cholinergic muscarinic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of levetiracetam effects on pilocarpine-induced seizures: Cholinergic muscarinic system involvement: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pa2online.org [pa2online.org]
- 5. Long-term treatment with carbamazepine restores cognitive abilities in a mouse model of KCNQ2 developmental and epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Chronic Carbamazepine-in-Food Administration to MAM/Pilocarpine Rats Does Not Affect Convulsive Motor Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | On the Digital Psychopharmacology of Valproic Acid in Mice [frontiersin.org]
- 8. STRAIN DIFFERENCES IN SEIZURE-INDUCED CELL DEATH FOLLOWING PILOCARPINE-INDUCED STATUS EPILEPTICUS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilocarpine-induced seizures associate with modifications of LSD1/CoREST/HDAC1/2 epigenetic complex and repressive chromatin in mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. files.core.ac.uk [files.core.ac.uk]
JW-65: A More Stable and Potent Alternative for TRPC3 Inhibition in Research
For researchers, scientists, and drug development professionals, the quest for selective and stable chemical probes is paramount. In the study of Transient Receptor Potential Canonical 3 (TRPC3) channels, the emergence of JW-65 offers a significant advancement over existing inhibitors, addressing key limitations of metabolic instability and potential toxicity associated with earlier compounds like Pyr3.
This guide provides an objective comparison of this compound with other TRPC3 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Enhanced Metabolic Stability and Favorable Pharmacokinetics
A critical drawback of the widely used TRPC3 inhibitor, Pyr3, is its low metabolic stability, with a half-life of less than 15 minutes in mouse, rat, and human liver microsomes.[1] This rapid degradation significantly limits its utility in in vivo studies. This compound was developed to overcome this limitation by isosterically replacing the labile ester moiety of Pyr3 with a more stable amide linker and incorporating a conformationally restricted pyridone ring.[1] This structural modification results in a markedly improved metabolic stability, with a half-life exceeding 4 hours in mouse, rat, and human liver microsomes.[2]
In vivo pharmacokinetic studies in mice further highlight the advantages of this compound. Following a single intraperitoneal injection, this compound demonstrates a plasma half-life of 3.1 hours and achieves adequate brain penetration, making it a suitable candidate for neurological research.[2][3]
Table 1: Comparison of In Vitro Metabolic Stability
| Compound | Species | Matrix | Half-life (t½) |
| This compound | Mouse, Rat, Human | Liver Microsomes | > 4 hours |
| Pyr3 | Mouse, Rat, Human | Liver Microsomes | < 15 minutes |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Dosing Route | Intraperitoneal (i.p.) |
| Dose | 100 mg/kg |
| Plasma Half-life (t½) | 3.1 hours |
| Brain to Plasma (B/P) Ratio | ~0.3 (at 1 and 2 hours) |
Potency and Selectivity Profile
This compound exhibits potent inhibition of human TRPC3 channels with an IC50 of 0.37 ± 0.03 µM, which is comparable to that of Pyr3 (0.53 ± 0.05 µM).[4] While a comprehensive selectivity panel across all TRPC channels is not yet publicly available, initial studies indicate that this compound maintains high selectivity for TRPC3 over other closely related TRP channels.[4] It is important to note that, similar to its predecessor Pyr3, this compound may exhibit some off-target activity on STIM/Orai channels.[3]
Table 3: Inhibitory Potency against TRPC3
| Compound | Target | IC50 (µM) |
| This compound | Human TRPC3 | 0.37 ± 0.03 |
| Pyr3 | Human TRPC3 | 0.53 ± 0.05 |
Superior In Vivo Efficacy in Seizure Models
The enhanced stability and favorable pharmacokinetic profile of this compound translate to superior efficacy in preclinical models of seizures. In both pilocarpine- and pentylenetetrazole (PTZ)-induced seizure models in mice, systemic administration of this compound has been shown to significantly impair seizure initiation, mitigate seizure progression, and reduce seizure severity in a dose-dependent manner.[2][5] Notably, the antiseizure action of this compound is comparable to the conventional anticonvulsant phenytoin.[2] In contrast, the utility of Pyr3 in similar systemic in vivo models has been limited due to its rapid metabolism and potential toxicity.[5]
Table 4: Antiseizure Effects of this compound in Mouse Models
| Seizure Model | This compound Dose (mg/kg, i.p.) | Key Findings |
| Pilocarpine-induced | 100 | Significantly reduced behavioral seizure scores and increased latency to seizures. |
| PTZ-induced | 20 and 100 | Dose-dependently reduced the percentage of mice experiencing myoclonic jerks and generalized tonic-clonic seizures. |
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.
Methodology:
-
Preparation: Liver microsomes (from human, rat, or mouse) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL protein).
-
Incubation: The reaction is initiated by adding NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Pilocarpine-Induced Seizure Model in Mice
Objective: To evaluate the anticonvulsant efficacy of a compound in a model of temporal lobe epilepsy.
Methodology:
-
Animals: Adult male C57BL/6 mice are used.
-
Pre-treatment: To reduce peripheral cholinergic effects, mice are pre-treated with methylscopolamine and terbutaline (B1683087) (2 mg/kg each, i.p.).
-
Compound Administration: The test compound (e.g., this compound at 100 mg/kg, i.p.) or vehicle is administered.
-
Seizure Induction: After a specified time (e.g., 15 minutes), seizures are induced by administering pilocarpine (B147212) (250 mg/kg, i.p.).[2]
-
Observation: Mice are observed for behavioral seizures for up to 2 hours, and the seizure severity is scored using a modified Racine scale. Key parameters to measure include the latency to the first seizure and the average and maximal seizure scores.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Objective: To assess the efficacy of a compound against chemically-induced generalized seizures.
Methodology:
-
Animals: Adult male C57BL/6 mice are used.
-
Compound Administration: The test compound (e.g., this compound at 20 or 100 mg/kg, i.p.) or vehicle is administered.
-
Seizure Induction: After 30 minutes, seizures are induced by a subcutaneous injection of PTZ (e.g., ~80 mg/kg).[2]
-
Observation: Mice are observed for 30 minutes, and the latencies to the first myoclonic jerk and generalized tonic-clonic seizure are recorded. The percentage of animals exhibiting each seizure type is calculated.
Visualizing the TRPC3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: TRPC3 signaling pathway.
Caption: Experimental workflow.
References
- 1. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JW-65's Antiseizure Effects: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW-65, a novel and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, has emerged as a promising therapeutic candidate for epilepsy.[1][2] This guide provides a comprehensive comparison of this compound's efficacy in different preclinical seizure models, its performance against alternative antiepileptic drugs (AEDs), and a detailed overview of its mechanism of action. All quantitative data are summarized in structured tables, and experimental methodologies are described to support the reproducibility of the findings.
Mechanism of Action: Targeting TRPC3-Mediated Calcium Influx
This compound exerts its antiseizure effects by inhibiting TRPC3 channels, which are non-selective cation channels that play a crucial role in regulating intracellular calcium homeostasis and neuronal excitability.[2] Upregulation of TRPC3 channels has been implicated in the pathophysiology of epilepsy.[3] The mechanism is linked to the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), a signaling pathway known to be involved in epileptogenesis.[3][4] By blocking TRPC3, this compound is thought to attenuate excessive calcium influx and subsequent neuronal hyperexcitability that contributes to seizure generation.[5]
Comparative Efficacy of this compound in Preclinical Seizure Models
The antiseizure properties of this compound have been evaluated in two standard preclinical models: the pilocarpine-induced status epilepticus model and the pentylenetetrazole (PTZ)-induced seizure model.
Pilocarpine-Induced Seizure Model
This model mimics temporal lobe epilepsy, the most common form of focal epilepsy in adults.
Experimental Workflow:
Data Summary: this compound vs. Vehicle in the Pilocarpine Model
| Parameter | Vehicle | This compound (100 mg/kg, i.p.) | Outcome |
| Average Seizure Score (2h) | ~3.5 | ~1.5 | Significant reduction in seizure severity.[1] |
| Latency to Stage 4 Seizure (min) | ~30 | ~70 | Significantly increased latency to severe seizures.[1] |
| EEG Spike Events (post-treatment) | High | Considerably Decreased | Reduction in electrographic seizure activity.[1] |
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to identify drugs that can raise the seizure threshold.
Experimental Workflow:
Data Summary: this compound vs. Phenytoin in the PTZ Model
| Treatment Group | Dose (mg/kg, i.p.) | % Mice Reaching Myoclonic Jerk (MJ) | % Mice Reaching Generalized Tonic-Clonic Seizure (GTCS) |
| Vehicle | - | ~90% | ~80% |
| This compound | 20 | ~40% | ~60% |
| This compound | 100 | ~20% | ~20% |
| Phenytoin | 40 | ~10% | ~30% |
Note: Data are approximate values derived from published graphs for illustrative purposes.[1]
These results demonstrate a dose-dependent antiseizure effect of this compound, which is comparable to the standard AED, phenytoin.[1]
Comparison with Alternative Antiepileptic Drugs
A key differentiator for this compound is its novel mechanism of action. Most established AEDs modulate voltage-gated ion channels or enhance GABA-mediated inhibition.
| Drug Class | Mechanism of Action | Examples |
| TRPC3 Inhibitor | Blocks TRPC3 channels, reducing Ca²⁺ influx. | This compound |
| Sodium Channel Blockers | Stabilize the inactivated state of voltage-gated sodium channels. | Phenytoin, Carbamazepine, Lamotrigine |
| GABA Enhancers | Increase the activity of the inhibitory neurotransmitter GABA. | Benzodiazepines, Barbiturates |
| Calcium Channel Blockers | Block voltage-gated calcium channels. | Ethosuximide |
The unique mechanism of this compound suggests it may be effective in patients who are refractory to existing AEDs and could potentially be used in combination therapies to target multiple seizure-generating pathways.
Experimental Protocols
Pilocarpine-Induced Seizure Model in Mice
-
Animal Preparation: Adult male C57BL/6 mice are used.
-
Pre-treatment: To minimize peripheral cholinergic effects, mice are pre-treated with scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.
-
Drug Administration: this compound (e.g., 100 mg/kg, i.p.) or vehicle is administered.
-
Seizure Induction: Seizures are induced by a single intraperitoneal injection of pilocarpine hydrochloride (300-320 mg/kg).
-
Behavioral Observation: Seizure activity is observed and scored for 2 hours using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Electroencephalogram (EEG) Monitoring: For electrographic seizure analysis, cortical EEG is recorded.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
-
Animal Preparation: Adult male C57BL/6 mice are used.
-
Drug Administration: Mice are pre-treated with this compound (e.g., 20 or 100 mg/kg, i.p.), phenytoin (e.g., 40 mg/kg, i.p.), or vehicle 30 minutes prior to PTZ injection.
-
Seizure Induction: A subcutaneous injection of PTZ (~80 mg/kg) is administered to induce seizures.
-
Behavioral Observation: Animals are observed for 30 minutes, and the latency to the first myoclonic jerk (MJ) and the first generalized tonic-clonic seizure (GTCS) is recorded.
Conclusion
The cross-validation of this compound in both the pilocarpine and PTZ seizure models provides strong preclinical evidence for its potential as a broad-spectrum antiseizure agent. Its novel mechanism of action, centered on the inhibition of TRPC3 channels, distinguishes it from currently available AEDs and offers a new therapeutic avenue for epilepsy treatment. The comparable efficacy to phenytoin in the PTZ model further underscores its potential clinical utility.[1] Further investigation into the long-term efficacy and safety profile of this compound is warranted to advance its development as a next-generation antiepileptic drug.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPC3 channels play a critical role in the theta component of pilocarpine-induced Status Epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Canonical Transient Receptor Potential Channels in Seizure and Excitotoxicity [mdpi.com]
Independent Validation of JW-65's Pharmacokinetic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profile of JW-65, a novel and selective transient receptor potential canonical 3 (TRPC3) inhibitor, with its precursor compound Pyr3 and the established anti-seizure medication, phenytoin. The data presented is compiled from published preclinical studies to assist researchers in evaluating the potential of this compound for further development.
Executive Summary
This compound demonstrates a significantly improved pharmacokinetic profile compared to its precursor, Pyr3, exhibiting enhanced metabolic stability.[1][2][3] This improved stability, reflected in a longer plasma half-life, addresses a key limitation of Pyr3, which suffers from rapid in vivo hydrolysis. When compared to the conventional anti-seizure drug phenytoin, this compound displays a distinct pharmacokinetic profile in mice, which is crucial for considering its therapeutic potential and dosing regimens.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound, Pyr3, and Phenytoin from preclinical studies in mice.
| Parameter | This compound | Pyr3 | Phenytoin |
| Plasma Half-life (t½) | 3.1 hours[1] | < 15 minutes (in mouse liver microsomes)[1] | 3.6 - 16.3 hours (variable with conditions) |
| Maximum Plasma Concentration (Cmax) | 156 ng/mL[1] | Not available | Not available for direct comparison |
| Brain-to-Plasma Ratio | ~0.3[1] | Not available | Variable |
| Metabolic Stability | High[2][3] | Low (rapidly hydrolyzed to inactive metabolite Pyr8)[2][3] | Subject to genetic polymorphisms in metabolism |
| Route of Administration (in cited studies) | Intraperitoneal (i.p.) | Intracranial (due to instability)[1] | Intraperitoneal (i.p.) or Oral (p.o.) |
Experimental Protocols
The pharmacokinetic data presented in this guide are based on standard preclinical in vivo studies in mice. The following provides a generalized methodology for such experiments.
1. Animal Models:
-
Studies are typically conducted in adult male C57BL/6 mice.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
All animal procedures are expected to be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Compound Administration:
-
This compound & Phenytoin: Administered via intraperitoneal (i.p.) injection or oral gavage (p.o.). The formulation for this compound is often a solution in a vehicle such as 10% DMSO, 40% PEG300, 10% Tween 80, and 40% saline.
-
Pyr3: Due to its low metabolic stability, systemic administration is often not feasible for pharmacokinetic studies, and intracranial injections have been used in some efficacy models.[1]
3. Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For brain-to-plasma ratio determination, brain tissue is collected at specific time points, homogenized, and processed for analysis.
4. Bioanalytical Method:
-
Compound concentrations in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for the accurate determination of the analyte in the biological matrix.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis with software like WinNonlin.
Visualizations
Signaling Pathway of TRPC3 Inhibition by this compound
Caption: Simplified pathway of TRPC3 channel activation and its inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.
References
JW-65: A Novel TRPC3 Inhibitor Demonstrates Preclinical Efficacy in Seizure Models, Comparison with Phenytoin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel TRPC3 inhibitor, JW-65, and its anticonvulsant efficacy as demonstrated in preclinical seizure models. While direct experimental data in phenytoin-resistant models remains to be published, this document summarizes the existing evidence for this compound in established seizure induction models, offering a side-by-side comparison with the conventional antiepileptic drug, phenytoin (B1677684).
Executive Summary
This compound, a novel and selective Transient Receptor Potential Canonical 3 (TRPC3) channel inhibitor, has shown significant promise as an anticonvulsant agent in preclinical studies.[1][2] Exhibiting favorable pharmacokinetic properties such as adequate half-life and brain penetration, this compound has demonstrated dose-dependent efficacy in reducing seizure severity and increasing seizure latency in both pilocarpine (B147212) and pentylenetetrazol (PTZ)-induced seizure models in mice.[1][2] Notably, its performance in the PTZ model was comparable to that of phenytoin.[2] Furthermore, recent studies have highlighted its potential in a genetic model of epilepsy. While research directly assessing this compound in phenytoin-resistant models is not yet available, its distinct mechanism of action, targeting TRPC3-mediated calcium dysregulation, presents a promising avenue for the treatment of refractory epilepsy.
Performance Data: this compound vs. Phenytoin in Preclinical Seizure Models
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with a vehicle control and the standard anticonvulsant, phenytoin.
Pilocarpine-Induced Seizure Model
The pilocarpine model induces status epilepticus, a state of prolonged seizure activity.
Table 1: Efficacy of this compound in the Pilocarpine-Induced Seizure Model in Mice
| Treatment Group | N | Average Seizure Score | Maximum Seizure Score | Latency to Stage 4 Seizure (minutes) |
| Vehicle | 13 | ~4.5 | ~5.0 | ~20 |
| This compound (100 mg/kg) | 9 | ~1.5 | ~2.0 | > 120 |
Data synthesized from preclinical studies.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for anticonvulsant drugs, modeling generalized seizures.
Table 2: Comparative Efficacy of this compound and Phenytoin in the PTZ-Induced Seizure Model in Mice
| Treatment Group | N | % Reaching Myoclonic Jerk (MJ) | % Reaching Generalized Tonic-Clonic Seizure (GTCS) | Latency to GTCS (minutes) |
| Vehicle | 10 | 100% | 100% | ~5 |
| This compound (20 mg/kg) | 10 | ~60% | ~90% | ~7 |
| This compound (100 mg/kg) | 10 | ~30% | ~40% | ~15 |
| Phenytoin (40 mg/kg) | 10 | ~40% | ~90% | ~6 |
Data synthesized from preclinical studies demonstrating dose-dependent effects of this compound.[2]
Mechanism of Action: TRPC3 Inhibition
This compound exerts its anticonvulsant effects through the selective inhibition of TRPC3 channels, which are implicated in the regulation of calcium homeostasis and neuronal excitability.[1][2] In pathological conditions such as epilepsy, the overexpression and overactivation of TRPC3 channels can lead to excessive calcium influx, contributing to neuronal hyperexcitability and seizure generation. By blocking these channels, this compound is thought to mitigate this calcium overload, thereby reducing neuronal firing and suppressing seizure activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Pilocarpine-Induced Status Epilepticus Model in Mice
This model is used to induce prolonged seizures, mimicking status epilepticus.
-
Animals: Adult male C57BL/6 mice are used.
-
Pre-treatment: To mitigate peripheral cholinergic effects, mice are pre-treated with methylscopolamine (1 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.
-
Seizure Induction: Seizures are induced by a single intraperitoneal (i.p.) injection of pilocarpine hydrochloride (300-340 mg/kg).
-
Behavioral Observation: Following pilocarpine injection, mice are continuously observed for behavioral seizures, which are scored using a modified Racine scale.
-
Drug Administration: In treatment groups, this compound (e.g., 100 mg/kg, i.p.) or vehicle is administered at a specified time point, either before or after seizure onset, depending on the study design.
-
Data Collection: Key parameters recorded include seizure severity (average and maximum scores), latency to the first generalized seizure, and the number of animals progressing to status epilepticus.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model is a standard for screening potential anticonvulsant compounds against generalized seizures.
-
Animals: Adult male C57BL/6 mice are used.
-
Drug Administration: Mice are administered this compound (e.g., 20 or 100 mg/kg, i.p.), phenytoin (e.g., 40 mg/kg, i.p.), or vehicle 30 minutes prior to PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered to induce seizures.
-
Behavioral Observation: Immediately following PTZ injection, mice are placed in an observation chamber and monitored for 30 minutes.
-
Data Collection: The latency to the first myoclonic jerk (MJ) and the first generalized tonic-clonic seizure (GTCS) are recorded. The percentage of animals in each group exhibiting these seizure types is also determined.
Alternatives for Phenytoin-Resistant Seizures
While the efficacy of this compound in phenytoin-resistant models is yet to be determined, a number of alternative treatments are available for patients with refractory epilepsy.
Table 3: Overview of Treatment Alternatives for Phenytoin-Resistant Epilepsy
| Treatment Category | Examples | Mechanism of Action |
| Second- and Third-Generation Antiepileptic Drugs | Lamotrigine, Levetiracetam, Topiramate, Lacosamide | Varied; includes modulation of sodium and calcium channels, and synaptic vesicle protein 2A (SV2A) binding. |
| Dietary Therapies | Ketogenic Diet, Modified Atkins Diet | Alters brain metabolism, leading to the production of ketones which are thought to have a neuroprotective and anticonvulsant effect. |
| Neuromodulation | Vagus Nerve Stimulation (VNS), Responsive Neurostimulation (RNS), Deep Brain Stimulation (DBS) | Electrical stimulation of specific neural pathways to disrupt or prevent seizure activity. |
| Epilepsy Surgery | Resective Surgery, Laser Interstitial Thermal Therapy (LITT) | Removal or ablation of the brain tissue identified as the seizure focus. |
Conclusion
This compound has demonstrated compelling anticonvulsant properties in established preclinical seizure models, with an efficacy comparable to phenytoin in the PTZ model. Its novel mechanism of action as a TRPC3 inhibitor offers a new therapeutic strategy that is distinct from many existing antiepileptic drugs. While the current body of evidence does not include direct testing in phenytoin-resistant models, the promising results in standard models warrant further investigation into its potential for treating drug-resistant forms of epilepsy. Future studies in models of pharmacoresistance, such as the amygdala-kindled rat model, will be crucial in fully elucidating the therapeutic potential of this compound for this significant unmet medical need.
References
Assessing the Specificity of JW-65 for TRPC3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of JW-65, a novel inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) ion channel. TRPC3 is implicated in a variety of physiological processes and its dysregulation is linked to numerous diseases, making it a critical target for therapeutic development. This compound has emerged as a promising tool for studying TRPC3 function and as a potential therapeutic agent. This document offers an objective comparison of this compound with other TRPC3 inhibitors, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to this compound
This compound (also known as compound 20) is a novel pyrazole-based small molecule inhibitor of TRPC3.[1][2] It was developed as an analog of the well-characterized TRPC3 inhibitor, Pyr3, with modifications designed to improve its metabolic stability and reduce potential toxicity without compromising its high potency and selectivity for TRPC3.[3][4]
Comparative Analysis of TRPC3 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used TRPC3 inhibitors against TRPC3 and other relevant ion channels. Lower IC50 values indicate higher potency.
| Compound | TRPC3 IC50 (µM) | Other TRP Channels IC50 (µM) | Notes |
| This compound | 0.37 [3] | Data not fully available, but selectivity is reported to be high and comparable to Pyr3.[3][4] | Improved metabolic stability and lower toxicity compared to Pyr3.[3] |
| Pyr3 | 0.7[3] | Can inhibit Orai1 with similar potency. | Considered the most selective TRPC3 inhibitor before the development of this compound, but has metabolic instability and potential off-target effects.[3] |
| Pyr6 | - | Weak inhibitor of TRPC3; potent inhibitor of Orai1. | Useful for distinguishing between TRPC3 and Orai1-mediated effects. |
| Pyr10 | - | Shows substantial selectivity for TRPC3 over Orai1 (18-fold). | A valuable tool for selective TRPC3 inhibition with reduced Orai1 activity. |
| SAR7334 | 0.282 | Potent TRPC6 inhibitor (IC50 = 0.0095 µM). | A potent TRPC6 inhibitor with some activity at TRPC3. |
Signaling Pathway of TRPC3 and Inhibition by this compound
TRPC3 channels are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG directly activates TRPC3, leading to an influx of Ca2+ and Na+ ions. This influx of cations depolarizes the cell membrane and contributes to various downstream cellular responses. This compound is believed to directly interact with the TRPC3 channel protein, blocking the channel pore and preventing this ion influx.
Experimental Workflow for Assessing Inhibitor Specificity
The specificity of ion channel inhibitors like this compound is typically assessed through a combination of electrophysiological and fluorescence-based assays. The following diagram outlines a general workflow for characterizing the specificity of a novel TRPC3 inhibitor.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPC3 Inhibition
This method directly measures the ion flow through TRPC3 channels and is considered the gold standard for characterizing ion channel inhibitors.
Objective: To determine the IC50 of this compound for TRPC3 channels.
Cell Line: HEK293 cells stably expressing human TRPC3.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
Procedure:
-
Culture HEK293-hTRPC3 cells on glass coverslips.
-
Use a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution to form a giga-ohm seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline TRPC3 currents.
-
Activate TRPC3 channels by applying a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) or GSK1702934A.
-
Once a stable current is achieved, perfuse the cells with increasing concentrations of this compound.
-
Record the current inhibition at each concentration.
-
Wash out the inhibitor to check for reversibility.
-
Data Analysis: Plot the percentage of current inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence-Based Calcium Imaging Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration, providing an indirect but robust measure of TRPC3 channel activity.
Objective: To determine the potency of this compound in a high-throughput format and to screen for off-target effects on other calcium-permeable channels.
Cell Line: HEK293 cells expressing the target ion channel (e.g., TRPC3, TRPC6, etc.).
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPC3 agonist (e.g., OAG).
Procedure:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Prepare a dilution series of this compound in the assay buffer.
-
Place the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR).
-
Record baseline fluorescence for a short period.
-
Add the this compound dilutions to the cell plate and incubate for a defined period (e.g., 10-20 minutes).
-
Add the TRPC3 agonist to all wells to stimulate calcium influx.
-
Record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence of different concentrations of this compound. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of TRPC3 with an IC50 of 0.37 µM.[3] Its improved metabolic stability and safety profile compared to its parent compound, Pyr3, make it a valuable tool for investigating the physiological and pathological roles of TRPC3.[3] While current data strongly supports its selectivity for TRPC3, a comprehensive public dataset of its activity against a broad panel of other TRP channels and off-target proteins would further solidify its position as a highly specific TRPC3 inhibitor. The experimental protocols provided herein offer a robust framework for researchers to independently validate the specificity of this compound and other TRPC3 modulators in their specific experimental systems.
References
- 1. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adooq.com [adooq.com]
Replicating Neuroprotective Effects of JW-65: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published neuroprotective effects of JW-65, a selective Transient Receptor Potential Canonical 3 (TRPC3) channel inhibitor, with alternative compounds. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings.
Abstract
This compound has emerged as a promising neuroprotective agent by selectively inhibiting the TRPC3 ion channel, thereby restoring calcium homeostasis in neurons. Dysregulation of calcium signaling is a key pathological feature in several neurodegenerative diseases and seizure disorders. Published research demonstrates the efficacy of this compound in preclinical models of Alzheimer's disease and epilepsy. This guide synthesizes the available data on this compound and compares its performance with its less stable predecessor, Pyr3, and a more recent, potent analog, compound 60a. The provided methodologies for key in vivo and in vitro experiments aim to equip researchers with the necessary information to independently validate and build upon these important findings.
Comparative Performance of TRPC3 Inhibitors
The neuroprotective efficacy of this compound has been evaluated in various models and compared to other TRPC3 inhibitors. The following tables summarize the key quantitative findings from published studies.
In Vivo Efficacy in Seizure Models
This compound has demonstrated significant anti-seizure effects in both the pilocarpine (B147212) and pentylenetetrazole (PTZ) induced seizure models in mice. Its performance is notably improved compared to the earlier TRPC3 inhibitor, Pyr3, which exhibits lower metabolic stability[1].
Table 1: Comparison of this compound and Vehicle in the Pilocarpine-Induced Seizure Model [2]
| Treatment Group | Mean Behavioral Seizure Score (over 2 hours) | Latency to Stage 4 Seizure (minutes) |
| Vehicle | ~3.5 | ~25 |
| This compound | ~1.5 | > 120 |
Table 2: Comparison of this compound and Phenytoin in the PTZ-Induced Seizure Model [1]
| Treatment Group | Seizure Score (Racine Scale) | Latency to Generalized Tonic-Clonic Seizures (minutes) |
| Vehicle | 5 | ~2 |
| This compound (100 mg/kg) | 2 | > 10 |
| Phenytoin (comparator) | 2-3 | > 10 |
In Vitro Neuroprotective Effects
In cellular models of neurotoxicity, this compound has shown the ability to rescue neurons from amyloid-β (Aβ)-induced cell death.
Table 3: Neuroprotective Effect of this compound against Aβ-induced Toxicity in Neuronal Cell Culture [3][4]
| Treatment Condition | Cell Viability (%) |
| Control | 100 |
| Aβ Oligomers | 58 |
| Aβ Oligomers + this compound | 85 |
Comparative Potency of TRPC3 Antagonists
Recent studies have led to the development of even more potent TRPC3 antagonists, such as compound 60a.
Table 4: In Vitro Potency of TRPC3 Inhibitors [2]
| Compound | IC50 for TRPC3 Inhibition (nM) |
| Pyr3 | ~200 |
| This compound | ~50 |
| Compound 60a | ~12.5 |
Signaling Pathway of this compound's Neuroprotective Action
This compound exerts its neuroprotective effects by inhibiting the TRPC3 channel, which is a crucial component of a signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs). This pathway plays a significant role in modulating intracellular calcium levels.
References
- 1. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ZL006 in Aβ1–42-treated neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JW-65: A Comprehensive Guide for Laboratory Professionals
Essential guidance on the proper handling, storage, and disposal of the novel TRPC3 inhibitor, JW-65, is critical for ensuring laboratory safety and environmental protection. This document provides detailed procedural information for researchers, scientists, and drug development professionals, offering a framework for the safe management of this pyrazole-based compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from best practices for the handling and disposal of structurally similar pyrazole (B372694) compounds.
Immediate Safety and Logistical Information
The proper management of this compound begins with a clear understanding of its potential hazards and the necessary precautions to mitigate them. As a pyrazole derivative, this compound should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory when handling this compound. This includes, but is not limited to:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes inhalation of any potential dust or aerosols. |
Storage: Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure. Commercial suppliers recommend storing this compound as a solid at -20°C for up to one month and at -80°C for up to six months.[1] Stock solutions should also be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[1]
Operational and Disposal Plans
A systematic approach to waste management is essential for the safe disposal of this compound and any contaminated materials.
Spill Management Protocol
In the event of a spill, the following procedures should be immediately implemented:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation to disperse any potential vapors or dust.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collection: Place all contaminated materials into a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary method of disposal is through a licensed hazardous waste disposal facility.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.
-
Containerization: Place solid this compound waste and any contaminated consumables (e.g., pipette tips, gloves) into a designated, leak-proof, and clearly labeled hazardous waste container. Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (TRPC3 Inhibitor)," and any other relevant hazard information.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Protocols
This compound has been utilized in several preclinical studies to investigate its role as a TRPC3 inhibitor. The following summarizes a typical experimental protocol for in vivo studies in mice.
Pharmacokinetic Study Protocol: A study to determine the pharmacokinetic properties of this compound was conducted in adult male C57BL/6 mice.[2]
-
Compound Formulation: this compound was formulated in a vehicle solution consisting of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.[2]
-
Administration: A single systemic dose of 100 mg/kg was administered via intraperitoneal (i.p.) injection.[2][3]
-
Sample Collection: Blood samples were collected from the saphenous vein at multiple time points post-administration (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h).[2]
-
Analysis: Plasma concentrations of this compound were determined to calculate pharmacokinetic parameters such as half-life and brain-to-plasma ratio.[2][3]
Data Presentation
The pharmacokinetic analysis of this compound in mice yielded the following quantitative data:[2][3]
| Parameter | Value |
| Maximum Plasma Concentration | 156 ng/mL |
| Time to Maximum Concentration | 15-30 minutes |
| Plasma Half-life | 3.1 hours |
| Brain to Plasma Ratio (1 hr) | ~0.3 |
| Brain to Plasma Ratio (2 hr) | ~0.3 |
Mandatory Visualization
This compound and the TRPC3 Signaling Pathway
This compound acts as an inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. The activation of TRPC3 is a complex process downstream of G-protein coupled receptors (GPCRs) and involves several key signaling molecules. The following diagram illustrates this pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines the general workflow for conducting an in vivo experiment with this compound in a mouse model.
References
Essential Safety and Operational Guide for Handling JW-65
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling the selective TRPC3 inhibitor, JW-65. The following protocols are based on established best practices for handling potent, solid-form, pyrazole-based compounds in a laboratory setting. All personnel must review this guide and the relevant Safety Data Sheet (SDS) before commencing any work with this compound.
I. Immediate Safety and Handling
This compound is a solid pyrazole (B372694) derivative intended for laboratory research.[1] While specific toxicity data is limited, compounds of this class should be handled with care, assuming the potential for skin, eye, and respiratory irritation.[1] Standard laboratory procedures for handling potent small molecules should be strictly followed.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure during handling, weighing, and reconstitution of this compound. The following table summarizes the required equipment.
| Protection Area | Equipment | Specification & Rationale |
| Eye & Face | Safety Goggles with Side Shields | Required to protect against dust particles and splashes. Must conform to EN166 (EU) or NIOSH (US) standards.[2][3] |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant splash hazard.[3] | |
| Hand | Chemical-Resistant Gloves | Nitrile or other compatible, impermeable gloves are required. Always inspect gloves for integrity before use and dispose of them properly after handling.[3][4] |
| Body | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from contamination.[1] |
| Impervious Clothing | Consider an impervious apron or suit if handling large quantities or if there is a risk of significant contamination.[1] | |
| Respiratory | Approved Respirator | A NIOSH-approved respirator should be used if working outside of a certified chemical fume hood or if dust generation is likely.[3][4] |
| Feet | Closed-toe Shoes | Required for all laboratory work to protect against spills. |
II. Operational Plan: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Handling and Reconstitution
-
Designated Area : All handling of solid this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to control airborne particulates.[1]
-
PPE Donning : Before entering the designated handling area, don all required PPE as specified in the table above.
-
Preparation : Prepare all necessary equipment, such as spatulas, weighing paper, and solvent vials, within the fume hood. Use disposable materials where possible to simplify cleanup.
-
Weighing : Carefully weigh the desired amount of this compound. Minimize the creation of dust during transfer.[1]
-
Dissolving : To reconstitute, slowly add the solid powder to the solvent to prevent splashing. Ensure the vial is clearly and accurately labeled with the compound name, concentration, date, and solvent.
-
Post-Handling Decontamination : After handling, thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood. Dispose of all contaminated disposable materials as hazardous waste.
-
Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water after completing the procedure, even if gloves were worn.[4]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including weighing papers, pipette tips, and used gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.[6]
-
Disposal Method : Under no circumstances should this compound be disposed of down the drain or in general waste.[5] All waste must be disposed of through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations.[2]
IV. Emergency Procedures: Chemical Spill
In the event of a spill, immediate and correct action is critical to contain the material and prevent exposure.
Spill Response Workflow:
The following diagram outlines the step-by-step procedure for managing a solid spill of this compound.
Caption: Workflow for handling a minor solid chemical spill of this compound.
Spill Cleanup Protocol:
-
Control and Communicate : Control the spill at its source if safe to do so. Alert all personnel in the immediate area and evacuate if necessary.[7]
-
Containment : For a solid spill, gently cover the material with a plastic sheet or wet paper towels to avoid generating dust.[8] For a liquid spill, use an inert absorbent material to contain it.[7]
-
Cleanup : Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[5] Avoid actions that could make the powder airborne.[8]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent and water.[2]
-
Disposal : All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste.[7]
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
